9,10-Dihydroxystearic acid
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
9,10-dihydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870475 | |
| Record name | 9,10-Dihydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-87-6, 93923-70-7 | |
| Record name | 9,10-Dihydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydroxystearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dihydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydroxystearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9,10-dihydroxystearic acid (DHSA) from oleic acid. It includes detailed experimental protocols for various synthetic methods, a comparative analysis of their efficiencies, and an exploration of the biological significance of DHSA, particularly its role as a peroxisome proliferator-activated receptor (PPAR) agonist.
Introduction
This compound is a dihydroxy fatty acid derived from the oxidation of oleic acid, a monounsaturated omega-9 fatty acid abundant in various vegetable oils. DHSA has garnered significant interest in the pharmaceutical and cosmetic industries due to its unique physicochemical properties and biological activities. Notably, it has been identified as an agonist for PPARs, nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. This guide details the primary methods for the chemical synthesis of DHSA from oleic acid, providing researchers with the necessary information to produce and evaluate this promising compound.
Synthetic Methodologies
The synthesis of this compound from oleic acid primarily involves the dihydroxylation of the carbon-carbon double bond. The main approaches include oxidation with potassium permanganate (B83412), in situ generation of performic acid, and other catalytic methods.
Dihydroxylation using Potassium Permanganate
This classic method involves the oxidation of oleic acid with potassium permanganate in an alkaline solution. The reaction proceeds via a syn-addition mechanism, resulting in the formation of a cyclic manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.
Dihydroxylation using Performic Acid (in situ)
This method utilizes the in situ formation of performic acid from the reaction of formic acid and hydrogen peroxide. Performic acid then epoxidizes the double bond of oleic acid, followed by acid- or base-catalyzed hydrolysis of the epoxide to yield the trans-diol.
Catalytic Dihydroxylation
Various catalysts can be employed to facilitate the dihydroxylation of oleic acid. One such method involves the use of phosphotungstic acid as a catalyst in the presence of hydrogen peroxide. This approach offers the advantage of milder reaction conditions and potentially higher selectivity.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic methods described, allowing for easy comparison of their efficiencies.
| Method | Reagents | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Potassium Permanganate | Oleic acid, NaOH, KMnO₄, Na₂SO₃, HCl | None | 10 | 1 hour | 87 | [1] |
| Performic Acid (in situ) | Oleic acid, Formic acid, H₂O₂ | None | 40 | 3 hours | ~40-48 (recrystallized) | [2] |
| Catalytic (Phosphotungstic Acid) | Oleic acid, H₂O₂ | Phosphotungstic acid | 70 | 3 hours | 88 | [3] |
Detailed Experimental Protocols
Synthesis of erythro-9,10-Dihydroxystearic Acid via Potassium Permanganate Oxidation
This protocol is adapted from a well-established method for the cis-dihydroxylation of oleic acid.[1]
Materials:
-
Oleic acid (technical grade, ~90%)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium permanganate (KMnO₄)
-
Sodium sulfite (B76179) (Na₂SO₃) or sodium disulfite (Na₂S₂O₅)
-
Concentrated hydrochloric acid (HCl)
-
Petroleum ether (60-80 °C)
-
Deionized water
-
Ice
Equipment:
-
Beaker (500 mL or 5 L depending on scale)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Mortar and pestle
-
Desiccator
Procedure (1.00 mmol scale):
-
In a 500 mL beaker, dissolve 314 mg (7.85 mmol) of NaOH in 32 mL of water.
-
Add 314 mg (1.00 mmol) of oleic acid to the NaOH solution.
-
Heat the mixture with stirring until a clear solution is formed.
-
Add 250 mL of ice-cold water to the solution.
-
While stirring vigorously, add 25 mL of a 1% potassium permanganate solution over 1 minute, maintaining the temperature at 10 °C.
-
After 5 minutes, add solid sodium sulfite or disulfite in small portions until the purple color of the permanganate disappears.
-
Acidify the mixture with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate will form.
-
Collect the precipitate by suction filtration and dry it.
-
Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.
-
Powder the dried product in a mortar and digest it with 100-150 mL of petroleum ether in a beaker to remove saturated fatty acid impurities.
-
Collect the insoluble this compound by suction filtration.
-
Recrystallize the product from ethanol to obtain a colorless powder.
Safety Precautions:
-
Potassium permanganate is a strong oxidizing agent; handle with care.
-
Concentrated hydrochloric acid is corrosive; use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Petroleum ether is flammable; avoid open flames.
Synthesis of this compound via in situ Performic Acid
This protocol is based on the procedure from Organic Syntheses.[2]
Materials:
-
Oleic acid (U.S.P. grade)
-
Formic acid (98-100%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (3N aqueous solution)
-
Hydrochloric acid (3N aqueous solution)
-
Ethanol (95%)
-
Diethyl ether (optional)
Equipment:
-
Three-necked flask (1 L)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle or water bath
-
Distillation apparatus
-
Suction filtration apparatus
Procedure (0.5 mole scale):
-
To a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 141 g (0.5 mole) of oleic acid and 425 mL of formic acid.
-
With vigorous stirring, add approximately 60 g of 30% hydrogen peroxide over 15 minutes.
-
The reaction is exothermic; maintain the temperature at 40 °C using a water bath.
-
After about 3 hours, or once the peroxide is consumed (test with peroxide test strips), remove the formic acid by distillation under reduced pressure.
-
To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour.
-
Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.
-
Discard the aqueous layer. Remelt the solid with hot water and stir well to remove residual salts.
-
Allow the oil to solidify and discard the aqueous layer.
-
Dissolve the solid in 400 mL of 95% ethanol by heating.
-
Crystallize the product at 0 °C for several hours.
-
Collect the crystals by filtration and dry under vacuum. A second recrystallization may be necessary to achieve higher purity.
Safety Precautions:
-
Hydrogen peroxide and formic acid are corrosive. Handle with appropriate PPE.
-
The reaction can be exothermic; careful temperature control is necessary.
-
Perform distillations in a well-ventilated fume hood.
Biological Significance: PPAR Activation
This compound has been shown to be an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and to a lesser extent PPARγ. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.
Activation of PPARα by 9,10-DHSA in hepatocytes leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby promoting the catabolism of fatty acids. This can contribute to a reduction in circulating lipid levels. In diabetic models, 9,10-DHSA has been shown to improve glucose tolerance and insulin (B600854) sensitivity, effects that may be related to its activation of PPARγ.
Visualizations
Synthesis Pathway of this compound
References
chemical and physical properties of 9,10-Dihydroxystearic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 9,10-Dihydroxystearic acid (DHSA). DHSA is a dihydroxy fatty acid derived from oleic acid that is gaining attention for its potential applications in the pharmaceutical and cosmetic industries.
Chemical and Physical Properties
This compound, with the CAS Registry Number 120-87-6, is an 18-carbon saturated fatty acid containing two hydroxyl groups on the 9th and 10th carbon atoms.[1] It is formally derived from stearic (octadecanoic) acid.[1][2]
General and Computational Properties
The fundamental chemical and computed properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₆O₄ | [1][3] |
| Molecular Weight | 316.48 g/mol | [1][2][4] |
| Exact Mass | 316.26135963 Da | [1][2] |
| IUPAC Name | 9,10-dihydroxyoctadecanoic acid | [1] |
| Synonyms | DHSA, NSC 60305 | [3][5] |
| Hydrogen Bond Donors | 3 | [2][6] |
| Hydrogen Bond Acceptors | 4 | [2][6] |
| Rotatable Bond Count | 16 | [2][6] |
| Topological Polar Surface Area | 77.8 Ų | [1][2] |
| XLogP3 | 4.34 - 5.1 | [1][2] |
Physical State and Appearance
| Property | Description | Source(s) |
| Appearance | White to off-white crystalline solid. Described as white, odorless, tasteless, lustrous crystals with a fatty feel. | [3][4][7] |
| Melting Point | 80 - 136 °C. Note: The reported melting point varies significantly, which may be attributable to differences between stereoisomers (e.g., erythro vs. threo) or purity of the samples. | [2][4][8][9] |
| Boiling Point | ~481.6 °C at 760 mmHg (Predicted) | [2] |
| Density | ~1.0 g/cm³ (Predicted) | [2] |
| Refractive Index | ~1.481 (Predicted) | [2] |
| pKa | 4.78 ± 0.10 (Predicted) | [9] |
Solubility
This compound is soluble in several organic solvents but is sparingly soluble in aqueous solutions.[3][4] For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[3]
| Solvent | Solubility | Source(s) |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [3][5][9] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [3][5][9] |
| Ethanol (B145695) | ~5 mg/mL | [3][5][9] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [3][5][9] |
| Water | Insoluble (0.7641 mg/L at 25°C, Estimated) | [4][10] |
| Hot Alcohol or Acetone | Soluble | [4] |
| Ether | Slightly Soluble | [4] |
Spectral Data
| Technique | Data Highlights | Source(s) |
| Mass Spectrometry (MS) | ESI-MS: m/z 315.25 [M-H]⁻. The observed molecular weight is consistent with the theoretical value. | [11][12] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 11.94 (s, 1H, COOH), 4.12 (br s, 2H, OH), 3.09–3.25 (m, 2H, CH-OH), 2.17 (t, 2H, CH₂-COOH), 1.10–1.56 (m, 26H, CH₂), 0.84 (t, 3H, CH₃) | [12] |
| ¹³C NMR (300 MHz, DMSO-d₆) | δ (ppm): 174.5 (COOH), 73.1 (2xCH), 33.7, 32.3, 31.4, 29.3, 29.2, 29.1, 28.9, 28.8, 28.6, 25.7, 24.5, 22.1 (CH₂), 14.0 (CH₃) | [12] |
| Infrared (IR) | Characteristic peaks for hydroxyl (-OH) and carboxyl (-COOH) groups are present, confirming the structure of a dihydroxy carboxylic acid. | [11][13] |
Experimental Protocols
Synthesis of this compound from Oleic Acid
A common and well-documented method for synthesizing DHSA is through the hydroxylation of oleic acid. Two primary methods are detailed below.
This protocol is adapted from Organic Syntheses.[14] It involves the in situ formation of performic acid from formic acid and hydrogen peroxide, which then hydroxylates the double bond of oleic acid.
-
Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, add 141 g (0.5 mole) of oleic acid and 425 mL of 98-100% formic acid.
-
Addition of Oxidant: While stirring at 25°C, slowly add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.
-
Reaction Control: The reaction is exothermic. Maintain the temperature at 40°C using a water bath. The mixture will become homogeneous after 20-30 minutes. The reaction is typically complete after 3 hours, or once a peroxide test is negative.
-
Workup - Hydrolysis: Remove the formic acid by distillation under reduced pressure. To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide (B78521) and heat at 100°C for 1 hour to hydrolyze the formate (B1220265) esters.
-
Isolation: Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. The oily DHSA will separate and solidify upon cooling.
-
Washing: Remelt the crude solid with hot water and stir well to remove residual salts. Allow to cool and discard the aqueous layer.
-
Purification: Dissolve the crude solid in 400 mL of hot 95% ethanol. Crystallize at 0°C for several hours. Collect the product by filtration and dry under vacuum. A second recrystallization from 250 mL of 95% ethanol yields a product with a melting point of approximately 90–92°C.[14]
Caption: Synthesis of 9,10-DHSA from Oleic Acid.
This method uses potassium permanganate (B83412) under alkaline conditions for hydroxylation.[15]
-
Saponification: Dissolve 1.00 mmol of oleic acid in a solution of 7.85 mmol NaOH in 32 mL of water by heating until the solution is clear.
-
Oxidation: Add 250 mL of ice-cold water. While stirring vigorously at a temperature below 10°C, add 25 mL of a 1% potassium permanganate solution within one minute.
-
Quenching: After 5 minutes, add solid sodium sulfite (B76179) to reduce the excess potassium permanganate.
-
Acidification and Isolation: Acidify the solution with concentrated hydrochloric acid. A colorless precipitate of crude DHSA will form. Collect the solid by suction filtration.
-
Purification: Wash the crude product with petroleum ether to remove unreacted starting material and other nonpolar impurities. The insoluble DHSA is then recrystallized from ethanol to yield the pure product.[15]
Biological Activities and Signaling Pathways
9,10-DHSA is an oxidation product of oleic acid and has been shown to possess biological activity, particularly in the context of metabolic regulation.[3][5]
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
DHSA has been identified as a ligand for PPARs, which are nuclear receptors that play critical roles in lipid and glucose metabolism.
-
PPARγ Activation: In vitro studies using CV-1 cells demonstrated that DHSA (50-100 µM) activates PPARγ in a dose-dependent manner.[16][17] This activation is weaker than that of the potent synthetic agonist rosiglitazone.[17]
-
PPARα Activation: There are conflicting reports regarding PPARα. One study reported that DHSA does not activate PPARα in CV-1 cells[17], while another states that it does activate PPARα in the same cell line at concentrations of 50 to 100 µM[3]. This discrepancy may be due to different experimental conditions or reporter constructs and warrants further investigation.
Activation of PPARγ by DHSA is thought to be a key mechanism behind its observed effects on glucose metabolism.[17]
Caption: PPARγ activation pathway by 9,10-DHSA.
In Vivo Metabolic Effects
Studies in KKAy diabetic mice, a model for type 2 diabetes, have shown significant metabolic benefits of dietary DHSA.[5][17]
-
Experimental Protocol: Male KKAy mice were fed a high-fat diet containing 4% DHSA for 5-6 weeks.[17]
-
Results: Compared to control groups, mice fed the DHSA-supplemented diet exhibited:
These findings suggest that 9,10-DHSA has the potential to act as a therapeutic agent for improving insulin resistance and managing type 2 diabetes.
Metabolic Context
DHSA is not only a signaling molecule but also a metabolite within fatty acid pathways.
-
Formation: It is formed from the oxidation of oleic acid and can be produced in cells such as human hepatic cancer HepG2 cells.[3][5]
-
Further Metabolism: In plant systems, DHSA can be a substrate for cytochrome P450 enzymes, which can catalyze ω-hydroxylation to form 9,10,18-trihydroxystearic acid.[18] This indicates potential pathways for its further modification and degradation.
References
- 1. This compound | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound [drugfuture.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Page loading... [guidechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. erythro-9,10-Dihydroxystearic acid [chembk.com]
- 9. This compound CAS#: 120-87-6 [m.chemicalbook.com]
- 10. This compound, 120-87-6 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. medchemexpress.com [medchemexpress.com]
- 17. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. omega-Hydroxylation of Z9-octadecenoic, Z9,10-epoxystearic and 9,10-dihydroxystearic acids by microsomal cytochrome P450 systems from Vicia sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isomers and Stereochemistry of 9,10-Dihydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers and stereochemistry of 9,10-dihydroxystearic acid (9,10-DHSA), a molecule of significant interest in various scientific and therapeutic fields. This document details the synthesis, physical properties, and biological activities of the different stereoisomers of 9,10-DHSA, offering valuable insights for researchers in lipid chemistry, drug discovery, and metabolic disease.
Introduction to this compound
This compound is a dihydroxy fatty acid derived from oleic acid.[1] Its structure contains two chiral centers at carbons 9 and 10, giving rise to four possible stereoisomers: (9R,10R), (9S,10S), (9R,10S), and (9S,10R). These stereoisomers can be grouped into two pairs of enantiomers, which are also diastereomers of each other: the threo pair ((9R,10R) and (9S,10S)) and the erythro pair ((9R,10S) and (9S,10R)).[2][3] The specific stereochemistry of these isomers plays a crucial role in their physical properties and biological functions.
Stereoisomers of this compound
The spatial arrangement of the hydroxyl groups at the C9 and C10 positions defines the stereoisomers of 9,10-DHSA.
Stereoisomeric relationships of this compound.
Quantitative Data of this compound Isomers
The physical properties of the 9,10-DHSA isomers, particularly their melting points, are distinct. A summary of the available data is presented below. Please note that specific optical rotation values for all individual enantiomers are not consistently reported in the literature.
| Isomer/Mixture | Stereochemistry | Melting Point (°C) |
| erythro | (9R,10S) / (9S,10R) | 132[4] |
| Racemic (±) | 80-85[5] | |
| threo | (9R,10R) / (9S,10S) | 90[6] |
| Racemic (±) | Not consistently reported | |
| Mixture from Oleic Acid | Primarily threo | 90-92 (after recrystallization)[7] |
Experimental Protocols
Synthesis of erythro-9,10-Dihydroxystearic Acid
This protocol describes the synthesis of the erythro diastereomer from oleic acid via oxidation with potassium permanganate (B83412).[4]
Materials:
-
Oleic acid (technical grade, 90%)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium permanganate (KMnO₄), 1% solution
-
Sodium sulfite (B76179) (Na₂SO₃) or sodium disulfite (Na₂S₂O₅)
-
Concentrated hydrochloric acid (HCl)
-
Petroleum ether (60-80 °C)
Procedure:
-
Dissolve 314 mg (1.00 mmol) of oleic acid in a solution of 314 mg (7.85 mmol) of NaOH in 32 mL of water with heating and stirring until a clear solution is formed.
-
Add 250 mL of ice-cold water to the solution.
-
While maintaining the temperature at 10 °C, add 25 mL of 1% potassium permanganate solution within 1 minute under vigorous stirring.
-
After 5 minutes, add solid sodium sulfite or disulfite until the purple color of the permanganate disappears.
-
Acidify the solution with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate will form.
-
Collect the precipitate by suction filtration and dry. The crude yield should be approximately 301 mg with a melting point of 81-88 °C.[4]
-
Wash the crude product with 5 mL of petroleum ether and dry under reduced pressure.
-
Powder the dried product and digest it with 10-15 mL of petroleum ether to remove unreacted saturated fatty acids.
-
Collect the insoluble dihydroxystearic acid by suction filtration and recrystallize from ethanol to yield a colorless powder with a melting point of 132 °C.[4]
Synthesis of threo-9,10-Dihydroxystearic Acid
This protocol outlines the synthesis of the threo diastereomer from oleic acid using performic acid generated in situ.[7]
Materials:
-
Oleic acid
-
Formic acid (98-100%)
-
30% Hydrogen peroxide (H₂O₂)
-
3N Sodium hydroxide (NaOH) solution
-
3N Hydrochloric acid (HCl)
-
95% Ethanol
Procedure:
-
To a well-stirred mixture of 141 g (0.5 mole) of oleic acid and 425 mL of formic acid at 25 °C, add approximately 60 g of 30% hydrogen peroxide over 15 minutes.
-
Maintain the reaction temperature at 40 °C for about 3 hours.
-
Remove the formic acid by distillation under reduced pressure.
-
Heat the residue with an excess of 3N aqueous sodium hydroxide at 100 °C for 1 hour.
-
Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring.
-
Allow the separated oil to solidify and discard the aqueous layer.
-
Remelt the solid with hot water and stir well to remove residual salts and acids.
-
After solidification, dissolve the product in 400 mL of 95% ethanol by heating.
-
Crystallize the product at 0 °C for several hours.
-
Collect the crystals by filtration and dry under vacuum. The crude product has a melting point of 85-90 °C.[7]
-
Further recrystallization from ethanol can yield a purer product with a melting point of 90-92 °C.[7]
Chiral Resolution of this compound Enantiomers
General Protocol for Diastereomeric Salt Crystallization:
-
Dissolve the racemic mixture of the 9,10-DHSA diastereomer (either erythro or threo) in a suitable solvent.
-
Add a stoichiometric amount of a chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or a chiral acid like tartaric acid).
-
Allow the diastereomeric salts to crystallize. Due to different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.
-
Separate the crystals by filtration.
-
Liberate the enantiomerically enriched 9,10-DHSA from the salt by treatment with an acid or base to remove the resolving agent.
-
Extract the purified enantiomer with an organic solvent.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of 9,10-DHSA on glucose metabolism in a mouse model.[11]
Procedure:
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[12]
-
Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12]
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
PPAR Transcription Factor Activity Assay
This assay can be used to determine the ability of 9,10-DHSA isomers to activate PPARα and PPARγ.[13]
General Principle: This is typically a cell-based assay using a reporter gene system or a direct binding assay. In a reporter gene assay, cells are co-transfected with an expression vector for the PPAR of interest and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
Simplified Protocol:
-
Culture a suitable cell line (e.g., CV-1, HepG2) in 96-well plates.
-
Transfect the cells with the appropriate PPAR expression and reporter plasmids.
-
Treat the cells with different concentrations of the 9,10-DHSA isomer being tested.
-
After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
An increase in reporter activity indicates activation of the PPAR by the test compound.
Biological Activities and Signaling Pathways
9,10-DHSA has been shown to exhibit a range of biological activities, primarily related to the regulation of metabolism.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
9,10-DHSA is an agonist for both PPARα and PPARγ.[14] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[15]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[16]
-
PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis, lipid storage, and insulin (B600854) sensitization.[17]
The activation of these receptors by 9,10-DHSA is a key mechanism underlying its metabolic effects.
References
- 1. This compound [drugfuture.com]
- 2. This compound, erythro- | C18H36O4 | CID 12235229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. erythro-9,10-Dihydroxystearic acid [chembk.com]
- 6. echemi.com [echemi.com]
- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. pnas.org [pnas.org]
- 16. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Metabolic Pathway of 9,10-Dihydroxystearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dihydroxystearic acid (9,10-DHSA) is a dihydroxy fatty acid derived from oleic acid, an abundant monounsaturated fatty acid in nature. Emerging research has highlighted the significant biological activities of 9,10-DHSA, positioning it as a molecule of interest in metabolic regulation and inflammatory signaling. This technical guide provides a comprehensive overview of the metabolic pathway of 9,10-DHSA, including its biosynthesis, degradation, and its role in key signaling pathways. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the biochemical processes to support further research and drug development efforts.
Biosynthesis of this compound
The primary route for the biosynthesis of 9,10-DHSA in biological systems is the oxidation of oleic acid. This transformation is a two-step enzymatic process.
First, oleic acid undergoes epoxidation at its double bond to form 9,10-epoxystearic acid. This reaction is catalyzed by cytochrome P450 monooxygenases. Subsequently, the epoxide ring of 9,10-epoxystearic acid is hydrolyzed by an epoxide hydrolase to yield 9,10-DHSA.[1][2]
Degradation of this compound
The metabolic fate of 9,10-DHSA involves further oxidation. A key degradation pathway is initiated by omega-hydroxylation, a reaction catalyzed by microsomal cytochrome P450 systems. This results in the formation of 9,10,18-trihydroxystearic acid.[3] The subsequent steps in the complete degradation of this polyhydroxylated fatty acid are not yet fully elucidated but may involve pathways analogous to fatty acid beta-oxidation.
Signaling Pathways Modulated by this compound
9,10-DHSA has been shown to modulate at least two significant signaling pathways: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the NLRP3 inflammasome.
PPARγ Activation
9,10-DHSA can activate PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[4] This activation is thought to be the mechanism behind the observed improvements in glucose tolerance and insulin (B600854) sensitivity in animal models.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system by inducing inflammation. The precise mechanism by which 9,10-DHSA activates the NLRP3 inflammasome is still under investigation but is an area of active research due to its implications for inflammatory diseases.
Quantitative Data
The following table summarizes the available quantitative data related to the biological activity of 9,10-DHSA.
| Parameter | Value | Biological System | Reference |
| PPARγ Activation | 50-100 µM | CV-1 cells | [4] |
| In vivo Efficacy | 4% in diet | KKAy diabetic mice | [4] |
Experimental Protocols
Synthesis and Purification of this compound
A common laboratory-scale synthesis of 9,10-DHSA involves the oxidation of oleic acid.
Materials:
-
Oleic acid
-
Formic acid (98-100%)
-
30% Hydrogen peroxide
-
3N Sodium hydroxide (B78521)
-
3N Hydrochloric acid
-
Petroleum ether
Procedure:
-
To a stirred mixture of oleic acid and formic acid, slowly add 30% hydrogen peroxide.
-
Maintain the reaction temperature at 40°C.
-
After the reaction is complete (approximately 3 hours), remove the formic acid by distillation under reduced pressure.
-
Heat the residue with an excess of 3N aqueous sodium hydroxide at 100°C for 1 hour.
-
Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring.
-
Allow the separated oil to solidify and discard the aqueous layer.
-
Wash the solid with hot water to remove residual salts.
-
Dissolve the crude product in hot 95% ethanol and allow it to crystallize at 0°C.
-
Collect the crystals by filtration and wash with cold petroleum ether to remove any unreacted oleic acid.
-
Recrystallize from 95% ethanol to obtain pure this compound.[5]
Assay for Epoxide Hydrolase Activity
The activity of epoxide hydrolase in converting 9,10-epoxystearic acid to 9,10-DHSA can be measured using a radiometric assay.
Materials:
-
[1-¹⁴C]-9,10-epoxystearic acid (substrate)
-
Enzyme source (e.g., microsomal fraction)
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) system
Procedure:
-
Incubate the enzyme source with [1-¹⁴C]-9,10-epoxystearic acid in the appropriate buffer at 37°C.
-
Stop the reaction by adding an organic solvent to extract the lipids.
-
Separate the substrate (9,10-epoxystearic acid) and the product (9,10-DHSA) using TLC.
-
Quantify the amount of radioactive product formed using a scintillation counter or autoradiography.[6]
Quantitative Analysis of this compound in Biological Samples
A sensitive and specific method for the quantification of 9,10-DHSA in biological samples can be achieved using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Internal standard (e.g., deuterated 9,10-DHSA)
-
Derivatizing agent (e.g., diazomethane (B1218177) for methylation)
-
GC-MS system
Procedure:
-
Extract total lipids from the biological sample.
-
Add a known amount of the internal standard.
-
Derivatize the fatty acids to their methyl esters.
-
Analyze the sample by GC-MS, monitoring specific ions for the analyte and the internal standard.
-
Quantify the amount of 9,10-DHSA based on the ratio of the peak areas of the analyte and the internal standard.[2][7]
Conclusion
This compound is a bioactive lipid with a defined metabolic pathway originating from oleic acid. Its synthesis is catalyzed by cytochrome P450 monooxygenases and epoxide hydrolases, while its degradation is initiated by omega-hydroxylation. The ability of 9,10-DHSA to activate PPARγ and potentially the NLRP3 inflammasome makes it a compelling target for further investigation in the context of metabolic and inflammatory diseases. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of modulating the 9,10-DHSA metabolic pathway. Further research is warranted to fully elucidate the downstream degradation products of 9,10-DHSA and the precise molecular mechanisms underlying its signaling activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
9,10-Dihydroxystearic acid discovery and historical context
An In-depth Technical Guide to 9,10-Dihydroxystearic Acid: Discovery, Historical Context, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DHSA), a dihydroxy fatty acid derived from the common monounsaturated fatty acid, oleic acid, has garnered scientific interest for over a century. Its journey from a soil-isolated natural product to a molecule of interest in metabolic research is a testament to the evolution of organic chemistry and biochemistry. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, a compilation of its key quantitative data, and an exploration of its biological significance, particularly its role in metabolic signaling pathways.
Discovery and Historical Context
The story of this compound begins not in a laboratory flask, but in the soil. In 1908, Oswald Schreiner and Edmund C. Shorey of the U.S. Department of Agriculture's Bureau of Soils reported the isolation of a novel organic compound from soil samples, which they identified as dihydroxystearic acid.[1] This discovery marked the first identification of this compound in nature.
Prior to its isolation from a natural source, the chemical synthesis of this compound had been explored through the oxidation of oleic acid. One of the earliest documented methods dates back to the late 19th century, employing potassium permanganate (B83412) as the oxidizing agent.[2][3] These early preparations, while foundational, often resulted in mixtures of products and were not fully characterized.
A significant advancement in the synthesis of this compound came in the mid-20th century. The work of Daniel Swern, John T. Scanlan, and Geraldine B. Dickel, detailed in Organic Syntheses, provided a reliable and well-documented procedure using performic acid (a mixture of formic acid and hydrogen peroxide) for the hydroxylation of oleic acid.[4] This method offered better control and yields, becoming a benchmark for the preparation of the low-melting isomer of this compound. The high-melting isomer could be similarly prepared from elaidic acid, the trans-isomer of oleic acid.[4]
The two isomers of this compound, arising from the cis- and trans-configurations of the parent oleic and elaidic acids, respectively, exhibit distinct physical properties, most notably their melting points. The stereochemistry of these isomers was a subject of investigation, contributing to the broader understanding of addition reactions to alkenes.
Experimental Protocols
The synthesis of this compound primarily involves the hydroxylation of the double bond in oleic acid. Below are detailed protocols for two historically significant methods.
Permanganate Oxidation of Oleic Acid (Historical Method)
This method is based on the early approaches to oxidizing oleic acid. It results in the syn-dihydroxylation of the double bond.
Materials:
-
Oleic acid (technical grade, ~90%)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfite (B76179) or sodium bisulfite
-
Petroleum ether (60-80 °C)
-
Ethanol (B145695) (95%)
-
5 L beaker or Erlenmeyer flask
-
Heatable magnetic stirrer and stir bar
-
Suction flask and Büchner funnel
-
Mortar and pestle
-
Desiccator
Procedure: [5]
-
In a 5 L beaker, dissolve 3.14 g (approx. 10.0 mmol of pure oleic acid) of technical oleic acid in a solution of 3.14 g (78.5 mmol) of NaOH in 320 mL of water by heating and stirring until the solution is clear.
-
Cool the solution and add 2.5 L of ice-cold water.
-
While maintaining the temperature at approximately 10 °C and stirring vigorously, add 250 mL of a 1% potassium permanganate solution over a period of 1 minute.
-
After 5 minutes, add solid sodium sulfite or sodium bisulfite in small portions until the purple color of the permanganate is discharged.
-
Acidify the solution with 94 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of crude this compound will form.
-
Collect the precipitate by suction filtration and dry it.
-
Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.
-
Powder the dried product in a mortar and digest it with 100-150 mL of petroleum ether in a beaker to remove any unreacted saturated fatty acids.
-
Collect the insoluble this compound by suction filtration.
-
Recrystallize the product from ethanol to obtain the purified erythro-9,10-dihydroxystearic acid.
Expected Yield: Approximately 87%.[5] Melting Point: 132 °C for the pure erythro isomer.[5]
Performic Acid Hydroxylation of Oleic Acid (Swern et al. Method)
This method, developed for the synthesis of the low-melting isomer, utilizes in situ generated performic acid for a controlled hydroxylation.
Materials:
-
Oleic acid
-
Formic acid (98-100%)
-
30% Hydrogen peroxide (H₂O₂)
-
3N Sodium hydroxide (NaOH) solution
-
3N Hydrochloric acid (HCl) solution
-
95% Ethanol
-
1 L three-necked flask
-
Stirring apparatus
-
Dropping funnel
-
Thermometer
-
Apparatus for distillation under reduced pressure
Procedure: [4]
-
In a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 141 g (0.5 mole) of oleic acid and 425 mL of formic acid.
-
While stirring, add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.
-
The reaction is mildly exothermic. Maintain the temperature at 40 °C using a water bath. The mixture should become homogeneous after 20-30 minutes.
-
Continue stirring at 40 °C for about 3 hours, or until the peroxide is consumed (test with potassium iodide-starch paper).
-
Remove the formic acid by distillation under reduced pressure.
-
To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour to saponify the formyl esters.
-
Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.
-
Discard the aqueous layer. Remelt the solid with hot water and stir well to wash out residual salts and acids. Allow it to solidify again and discard the aqueous layer.
-
Break the solid into small pieces and dissolve it in 400 mL of 95% ethanol by heating on a steam bath.
-
Crystallize the product at 0 °C for several hours.
-
Collect the crude this compound by filtration and dry it under vacuum.
-
A second recrystallization from 250 mL of 95% ethanol can be performed for further purification.
Expected Yield: 75-80 g of crude product, 60-65 g after second recrystallization.[4] Melting Point: 85-90 °C for the crude product, 90-92 °C after second recrystallization.[4]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound Isomers
| Property | Low-Melting Isomer (from Oleic Acid) | High-Melting Isomer (from Elaidic Acid) | Reference |
| Melting Point (°C) | 90-92 (recrystallized) | 130-131 (pure) | [4] |
| Solubility | Soluble in hot alcohol and acetone, slightly in ether. Insoluble in water. | Not readily soluble in ether. | [4] |
Table 2: Spectroscopic and Analytical Data for this compound
| Data Type | Observed Values | Reference |
| Molecular Formula | C₁₈H₃₆O₄ | [6] |
| Molecular Weight | 316.48 g/mol | |
| Elemental Analysis | C: 68.31%, H: 11.47%, O: 20.22% (Calculated) | |
| C: 68.78%, H: 11.53% (Experimental) | [1] | |
| ¹H NMR (CD₃OD) | δ 4.85 (OH), 3.37 (–CH–O–), 2.28 (–CH₂ at C2), 1.60–1.29 (-(CH₂)n-) | [7] |
| ¹³C NMR (CD₃OD) | δ 180.2 (C1), 76.5 (C9, C10), 35.3-24.0 (aliphatic carbons), 14.8 (terminal methyl) | [7] |
| FTIR (cm⁻¹) | Characteristic peaks for O-H, C-H, and C=O stretching | [1][2] |
| Mass Spectrometry | Relative molecular weight of 315.1 (close to theoretical 316.48) | [1] |
Biological Role and Signaling Pathways
This compound is an oxidation product of oleic acid and has been shown to be formed in human hepatic cancer HepG2 cells.[8] Research has primarily focused on its effects on glucose metabolism and insulin (B600854) sensitivity.
Studies in KKAy diabetic mice have demonstrated that dietary supplementation with this compound can improve glucose tolerance and insulin sensitivity.[4] The proposed mechanism for these effects involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.
At concentrations of 50-100 µM, this compound has been shown to activate PPARγ in a dose-dependent manner in CV-1 cells, although this activation is less potent than that of the synthetic PPARγ agonist, rosiglitazone.[4] Interestingly, at the tested concentrations, it did not activate PPARα.[4] The activation of PPARγ by this compound likely leads to the transcription of genes involved in improving insulin signaling and glucose uptake in peripheral tissues.
Visualizations
Experimental Workflows
Caption: Permanganate Oxidation Workflow
Caption: Performic Acid Hydroxylation Workflow
Signaling Pathway
Caption: PPARγ Signaling Pathway Activation by 9,10-DHSA
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. caymanchem.com [caymanchem.com]
Toxicological Profile of 9,10-Dihydroxystearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological and biological data on 9,10-Dihydroxystearic acid (DHSA). A comprehensive toxicological evaluation of this compound has not been conducted, and significant data gaps exist. The information provided herein should be used for research and informational purposes only and is not intended as a definitive safety assessment.
Executive Summary
This compound (DHSA) is a dihydroxy fatty acid derived from oleic acid. Its toxicological profile is not well-established, with most available data focusing on its potential application in cosmetics and its metabolic effects. This guide provides an in-depth review of the existing literature, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes. The current body of evidence suggests low potential for dermal and ocular irritation. Some in vivo studies indicate potential metabolic benefits, such as improved glucose tolerance and insulin (B600854) sensitivity in diabetic mice, which appear to be mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). However, a comprehensive assessment of its systemic toxicity, cytotoxicity, and genotoxicity is lacking. This document highlights these critical knowledge gaps to guide future research and development efforts.
Hazard Identification and Classification
Safety Data Sheets (SDS) for this compound provide a general hazard classification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
It is important to note that many sources explicitly state that the toxicological properties of this compound have not been thoroughly investigated[1].
Dermal and Ocular Toxicity
A key study evaluated the safety of threo-9,10-dihydroxystearic acid as a potential cosmetics ingredient, employing both in vitro and in vivo methods[2][3][4][5].
In Vitro Irritation Assays
In vitro studies were conducted to assess the potential for dermal and ocular irritation.
Table 2: Summary of In Vitro Irritation Studies
| Assay Type | Endpoint | Result | Conclusion |
| Ocular Irritection® | Protein denaturation | No significant effects observed | No ocular irritation potential |
| Dermal Irritection® | Protein denaturation | No significant effects observed | No dermal irritation potential |
In Vivo Human Studies
The in vivo studies in human volunteers further confirmed the low irritation and sensitization potential of DHSA.
Table 3: Summary of In Vivo Human Patch Tests
| Study Type | Test Substance Concentrations | Number of Subjects | Results | Conclusion |
| Primary Cutaneous Irritation | 1%, 3%, 5% | Not specified | No significant cutaneous skin irritation | Non-irritating |
| Cumulative Irritation | 1%, 3%, 5% | Not specified | No significant cumulative skin irritation | Non-irritating under repeated exposure |
| Human Repeated Insult Patch Test (HRIPT) | 1%, 3%, 5% | Not specified | Did not induce sensitization | Not a skin sensitizer |
Systemic Effects and Metabolism
The systemic effects of this compound have been primarily investigated in the context of metabolic diseases.
In Vivo Metabolic Study in KKAy Mice
A study on KKAy diabetic mice investigated the effects of dietary DHSA on glucose metabolism and body weight[2][4][6].
Table 4: Effects of Dietary this compound in KKAy Mice
| Treatment Group | Duration | Key Findings |
| 4% DHSA in high-fat diet | 5-6 weeks | - Significantly lower blood glucose at 0.5h and 1h in glucose tolerance test.- Lower area under the glucose curve.- Improved insulin sensitivity.- Significantly lower body weight compared to the control group. |
| 2% DHSA in high-fat diet | 5-6 weeks | No significant effects reported. |
Mechanism of Action: PPAR Activation
The metabolic effects of this compound appear to be linked to its ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.
Table 5: In Vitro PPAR Activation in CV-1 Cells
| Receptor | DHSA Concentration (µmol/L) | Result |
| PPARγ | 5 - 20 | No activation |
| PPARγ | 50 - 100 | Dose-dependent activation |
| PPARα | Not specified | No activation |
Experimental Protocols
Safety Evaluation for Cosmetic Ingredients
The safety assessment of threo-9,10-dihydroxystearic acid followed a tiered approach, as depicted in the workflow below[2].
These assays are based on the principle that irritants can cause denaturation and disruption of corneal or dermal proteins. A standardized volume of the test material (neat DHSA at doses of 50, 75, 100, and 125 mg) was applied to a membrane disc in a 24-well plate and incubated for 24 hours at 25°C[4]. The optical density of the reagent in the wells was then measured to quantify protein damage.
The HRIPT is designed to assess the sensitization potential of a substance after repeated application to the skin of human volunteers. The test consists of two phases:
-
Induction Phase: The test material is applied to the same skin site under an occlusive or semi-occlusive patch multiple times over a period of several weeks (e.g., nine 24-hour applications over 3 weeks)[7][8][9].
-
Challenge Phase: Following a rest period of about two weeks, a single patch with the test material is applied to a naive skin site[7][8][9].
Skin reactions are scored at specified time points after patch removal to determine if sensitization has occurred.
In Vivo Study in KKAy Mice
-
Acclimatization: Standard laboratory conditions.
-
Experimental Groups: Mice were randomly divided into four groups and fed a high-fat diet containing:
-
4% this compound
-
2% this compound
-
4% Olive oil (control)
-
4% Corn oil (control)
-
-
Duration: 5 to 6 weeks.
-
Assessments:
-
Glucose Tolerance Test: Performed after 5 weeks.
-
Insulin Sensitivity Test: Performed after 6 weeks.
-
In Vitro PPARγ Activation Assay
-
Cell Line: CV-1 (monkey kidney fibroblast) cells were used.
-
Method: The specific reporter assay used was not detailed in the abstract, but typically involves co-transfection of the cells with a plasmid expressing the PPARγ ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Cells were treated with varying concentrations of this compound (5-100 µmol/L)[2][4].
-
Endpoint: Activation of the receptor is quantified by measuring the expression of the reporter gene.
Identified Signaling Pathways
The primary signaling pathway identified for this compound is the activation of PPARγ.
Data Gaps and Future Directions
The current body of literature on the toxicology of this compound is sparse. To enable a comprehensive risk assessment for its use in various applications, including pharmaceuticals and consumer products, the following studies are recommended:
-
Acute Systemic Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes.
-
Repeated Dose Systemic Toxicity: 28-day or 90-day studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: A battery of tests to assess mutagenicity (e.g., Ames test) and clastogenicity (e.g., in vitro micronucleus assay).
-
Cytotoxicity: In vitro studies on a panel of relevant human cell lines to determine IC50 values.
-
Reproductive and Developmental Toxicity: Studies to evaluate potential effects on fertility and embryonic development.
-
Carcinogenicity: Long-term bioassays may be warranted depending on the results of genotoxicity tests and intended use.
Conclusion
Based on the limited available data, threo-9,10-dihydroxystearic acid demonstrates a low potential for dermal and ocular irritation and is not a skin sensitizer. In vivo studies in a diabetic mouse model suggest potential therapeutic benefits related to glucose and lipid metabolism, mediated through the activation of PPARγ. However, the classification of this compound as "harmful if swallowed" and the significant lack of data on its systemic toxicity, cytotoxicity, and genotoxicity necessitate a cautious approach. Further comprehensive toxicological studies are crucial to fully characterize its safety profile for drug development and other applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 5. SAFETY EVALUATION FOR DERMAL AND OCULAR IRRIGATION OF PALM HIDYDROXYSTEARIC ACID AS A COSMETICS INGREDIENT – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 6. researchgate.net [researchgate.net]
- 7. Human Repeated Insult Patch Test - CD Formulation [formulationbio.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comprehensive Technical Review of 9,10-Dihydroxystearic Acid (9,10-DHSA) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Dihydroxystearic acid (9,10-DHSA), a dihydroxylated fatty acid derived from oleic acid, has emerged as a molecule of significant interest in various biomedical research fields. Its diverse biological activities, including metabolic regulation, anti-inflammatory effects, and potential as an anti-cancer agent, have prompted extensive investigation into its mechanisms of action and therapeutic potential. This technical guide provides a comprehensive review of the current state of 9,10-DHSA research, with a focus on its synthesis, biological functions, and the experimental methodologies employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further exploration of this promising compound.
Introduction
This compound is a saturated fatty acid derivative characterized by the presence of two hydroxyl groups on the 9th and 10th carbon atoms of the stearic acid backbone. It is an oxidation product of oleic acid, a ubiquitous monounsaturated fatty acid. The presence of these hydroxyl groups imparts unique chemical and biological properties to 9,10-DHSA, distinguishing it from its parent molecule.
Early research into 9,10-DHSA focused on its chemical synthesis and identification. However, recent studies have unveiled its involvement in crucial physiological processes, positioning it as a potential therapeutic agent for a range of diseases. This guide will delve into the core areas of 9,10-DHSA research, providing an in-depth analysis of its known biological activities and the experimental frameworks used to elucidate them.
Synthesis of this compound
The primary method for synthesizing 9,10-DHSA involves the oxidation of oleic acid. Several protocols have been established, with variations in oxidizing agents, catalysts, and reaction conditions.
Experimental Protocol: Synthesis of erythro-9,10-Dihydroxystearic Acid from Oleic Acid
This protocol outlines a common method for the synthesis of the erythro isomer of 9,10-DHSA using potassium permanganate (B83412) as the oxidizing agent.
Materials:
-
Oleic acid (technical grade, 90%)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium permanganate (KMnO4)
-
Sodium sulfite (B76179) or sodium bisulfite
-
Concentrated hydrochloric acid (HCl)
-
Petroleum ether (60-80 °C)
-
Magnetic stirrer and stir bar
-
Beakers
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
Saponification of Oleic Acid:
-
Dissolve 3.14 g (equivalent to 10.0 mmol of pure oleic acid) of technical grade oleic acid and 3.14 g (78.5 mmol) of NaOH in 32 mL of water in a 500 mL beaker with a magnetic stir bar.
-
Heat the mixture with stirring until a clear solution is formed.[1]
-
-
Oxidation:
-
Add 250 mL of ice-cold water to the solution.
-
While stirring vigorously and maintaining the temperature at 10 °C with an ice bath, add 25 mL of a 1% potassium permanganate solution within one minute.[1]
-
-
Reduction of Excess Permanganate:
-
After 5 minutes, add solid sodium sulfite or sodium bisulfite portion-wise until the purple color of the permanganate disappears.[1]
-
-
Acidification and Precipitation:
-
Acidify the solution with 9.5 mL of concentrated hydrochloric acid. The solution will become colorless, and a colorless, fluffy precipitate of 9,10-DHSA will form.[1]
-
-
Purification:
-
Collect the precipitate by suction filtration and dry it.
-
Wash the crude product with 5 mL of petroleum ether (60-80 °C) and dry under reduced pressure.
-
Powder the dried product in a mortar and digest it with 10-15 mL of petroleum ether in a beaker to remove any unreacted saturated fatty acids.
-
Collect the insoluble 9,10-DHSA by suction filtration.
-
Recrystallize the product from ethanol to obtain pure erythro-9,10-dihydroxystearic acid.[1]
-
Biological Activities and Mechanisms of Action
9,10-DHSA exhibits a range of biological activities, primarily related to metabolic regulation and immune modulation.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
9,10-DHSA has been identified as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play critical roles in lipid and glucose metabolism.
Caption: PPARα activation pathway by 9,10-DHSA.
Anti-inflammatory Activity
The anti-inflammatory properties of 9,10-DHSA are an area of active investigation. While direct IC50 values for cytokine inhibition are not yet prominently reported, related fatty acid derivatives have shown significant effects. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to inhibit the production of TNF-α and IL-1β in LPS-stimulated macrophages.[4][5] This suggests that 9,10-DHSA may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
This protocol provides a general framework for assessing the effect of 9,10-DHSA on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[6]
-
-
Treatment:
-
Supernatant Collection:
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
-
Cytokine Quantification:
Caption: Postulated anti-inflammatory mechanism of 9,10-DHSA.
Anti-proliferative Activity in Cancer Cells
Research on the anti-cancer properties of hydroxystearic acids has shown promising results. While specific data for 9,10-DHSA is emerging, studies on its close analog, 9-hydroxystearic acid (9-HSA), provide valuable insights. Methyl (R)-9-hydroxystearate, a derivative of 9-HSA, exhibited an IC50 value of 49 ± 1.3 µM on the human colon adenocarcinoma cell line, HT-29.[8] The anti-proliferative effect was associated with an arrest of the cell cycle in the G0/G1 phase.[8]
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of 9,10-DHSA on a cancer cell line using the MTT assay.
Materials:
-
HT-29 human colon adenocarcinoma cell line
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]
-
-
Treatment:
-
Treat the cells with various concentrations of 9,10-DHSA (and a vehicle control) for 24, 48, and 72 hours.[9]
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
References
- 1. PPAR transactivation assay [bio-protocol.org]
- 2. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Note: Quantification of 9,10-Dihydroxystearic Acid in Human Plasma by LC-MS/MS
Introduction
9,10-Dihydroxystearic acid (9,10-DHSA) is a dihydroxy fatty acid derived from oleic acid. It has been identified as a metabolite with potential biological significance, including roles in regulating cell proliferation. Accurate and sensitive quantification of 9,10-DHSA in biological matrices is crucial for understanding its physiological and pathological roles. This application note presents a robust and reliable method for the quantification of 9,10-DHSA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward liquid-liquid extraction for sample preparation and utilizes electrospray ionization in negative ion mode for sensitive detection.
Experimental Protocols
1. Materials and Reagents
-
This compound (≥95% purity)
-
Internal Standard (IS): this compound-d4 (or a suitable C18 fatty acid stable isotope-labeled standard)
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 9,10-DHSA in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in methanol to a final concentration of 100 ng/mL.
3. Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 100 ng/mL internal standard spiking solution.
-
For protein precipitation, add 400 µL of cold methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an LC autosampler vial for analysis.
4. LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm x 150 mm, 5 µm)[1] |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | -4500 V |
| Source Temp. | 350°C |
| Nebulizer Gas | 40 psi |
| Heater Gas | 20 psi |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The deprotonated molecule [M-H]⁻ for 9,10-DHSA is m/z 315.26.[1] Fragmentation can occur via neutral losses of water or cleavage of the carbon-carbon bond between the two hydroxyl groups.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 9,10-DHSA (Quantifier) | 315.3 | 185.1 | 25 | 100 |
| 9,10-DHSA (Qualifier) | 315.3 | 157.1 | 30 | 100 |
| IS (e.g., 9,10-DHSA-d4) | 319.3 | 189.1 | 25 | 100 |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical values for fatty acid analysis.[3][4]
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | R² |
| 9,10-DHSA | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| 9,10-DHSA | 5 | < 10% | < 15% | 90 - 110% |
| 50 | < 8% | < 12% | 92 - 108% | |
| 500 | < 5% | < 10% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| 9,10-DHSA | 85 - 110% | 90 - 115% |
Table 4: Limits of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| 9,10-DHSA | 0.3 | 1.0 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of 9,10-DHSA.
References
Application Notes and Protocols for the Extraction and Quantification of 9,10-Dihydroxystearic Acid from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dihydroxystearic acid (9,10-DHSA) is an oxidized metabolite of oleic acid. Emerging research has highlighted its role in various physiological and pathological processes, including the regulation of glucose metabolism through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). Accurate and reliable quantification of 9,10-DHSA in biological tissues is crucial for understanding its function in signaling pathways and for its potential as a biomarker.
This document provides detailed protocols for the extraction of 9,10-DHSA from tissues using a modified Bligh and Dyer liquid-liquid extraction method, followed by a solid-phase extraction (SPE) cleanup step. Additionally, it outlines the parameters for its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the typical performance of LC-MS/MS methods for the quantification of hydroxylated fatty acids, which can be considered as target values for a validated 9,10-DHSA assay. It is important to note that these values are illustrative and actual performance characteristics should be determined during in-house method validation.
| Parameter | Typical Value Range | Reference Compound(s) |
| Recovery | 80 - 110% | Hydroxyeicosatetraenoic acids (HETEs) |
| Limit of Detection (LOD) | 0.5 - 5 pg on column | Hydroxyeicosatetraenoic acids (HETEs) |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL | Various Lipids |
| Linearity (R²) | > 0.99 | - |
| Intra-day Precision (%CV) | < 15% | - |
| Inter-day Precision (%CV) | < 15% | - |
Experimental Protocols
Tissue Homogenization and Lipid Extraction (Modified Bligh and Dyer Method)
This protocol is designed for the extraction of total lipids, including 9,10-DHSA, from soft tissues.
Materials:
-
Tissue sample (e.g., liver, adipose)
-
0.9% NaCl solution (ice-cold)
-
Phosphate Buffered Saline (PBS), pH 7.4 (ice-cold)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge capable of 2000 x g and 4°C
-
Glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes
Protocol:
-
Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer tube.
-
Add 1 mL of ice-cold PBS to the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Three layers will be visible: an upper aqueous phase (methanol/water), a middle layer of precipitated protein, and a lower organic phase (chloroform) containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein layer, and transfer it to a clean glass tube.
-
To maximize recovery, re-extract the remaining aqueous and protein layers by adding 2 mL of chloroform, vortexing for 1 minute, and centrifuging as before.
-
Pool the second organic extract with the first one.
-
Evaporate the solvent from the pooled organic phases under a gentle stream of nitrogen at 30-40°C.
-
The dried lipid extract can be stored at -80°C until further processing.
Solid-Phase Extraction (SPE) for Cleanup
This optional but recommended step is used to remove interfering substances from the lipid extract prior to LC-MS/MS analysis.
Materials:
-
Dried lipid extract from the previous step
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol
-
Water (LC-MS grade)
-
Ethyl acetate
-
Formic acid
Protocol:
-
Reconstitute the dried lipid extract in 1 mL of chloroform.
-
Condition the SPE cartridge: Sequentially pass 3 mL of ethyl acetate, 3 mL of methanol, and 3 mL of water through the C18 cartridge. Do not allow the sorbent to dry.
-
Load the sample: Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 3 mL of water to remove salts.
-
Wash with 3 mL of 15% methanol in water to remove polar interferences.
-
Wash with 3 mL of hexane to remove neutral lipids like triglycerides.
-
-
Elute 9,10-DHSA: Elute the 9,10-DHSA from the cartridge with 4 mL of ethyl acetate.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of 9,10-DHSA
The following are suggested starting parameters for the development of a quantitative LC-MS/MS method for 9,10-DHSA. Method optimization and validation are essential.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion (m/z): 315.3 (for [M-H]⁻)
-
Product Ions (m/z): Fragmentation of 9,10-DHSA should be optimized. Common fragments for similar molecules involve water losses and cleavage of the carbon chain.
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Internal Standard: A deuterated analog of 9,10-DHSA (e.g., 9,10-DHSA-d4) is highly recommended for accurate quantification.
Mandatory Visualizations
Caption: Experimental workflow for 9,10-DHSA extraction and analysis.
Caption: 9,10-DHSA signaling via the PPARγ pathway.
Application Notes and Protocols: 9,10-Dihydroxystearic Acid in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9,10-Dihydroxystearic acid (DHSA) is a dihydroxy fatty acid that is an oxidation product of oleic acid.[1][2] Formally derived from stearic acid with hydroxy substitutions at the 9th and 10th positions, it has been identified as a bioactive lipid with potential applications in metabolic and dermatological research.[3][4] In vitro studies have demonstrated its role as a ligand for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism, inflammation, and cellular differentiation.[2][5] These properties make DHSA a compound of interest for cell culture-based investigations into metabolic diseases, anti-inflammatory responses, and skin physiology.
These application notes provide a summary of the known in vitro effects of DHSA and detailed protocols for its use in cell culture experiments.
Data Presentation
Quantitative data from in vitro studies are summarized below. These tables provide essential information on the physical properties of DHSA for preparing stock solutions and its observed biological activities in various cell-based assays.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₆O₄ | [2] |
| Molecular Weight | 316.5 g/mol | [2] |
| CAS Number | 120-87-6 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 25 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mL | [2] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [2] |
Table 2: Summary of In Vitro Biological Activities of this compound
| Biological Activity | Cell Line | Concentration Range | Observed Effect | Source |
| PPARγ Activation | CV-1 (Monkey Kidney Fibroblasts) | 5-20 µmol/L | No significant activation. | [1][5] |
| CV-1 (Monkey Kidney Fibroblasts) | 50-100 µmol/L | Dose-dependent activation. | [1][5] | |
| PPARα Activation | CV-1 (Monkey Kidney Fibroblasts) | 50-100 µM | Activates the receptor. | [2] |
| CV-1 (Monkey Kidney Fibroblasts) | Not specified | Did not activate the receptor. | [5] |
Note: There are conflicting reports regarding the activation of PPARα by DHSA, which may be due to differences in experimental conditions or assay sensitivity.[2][5]
Experimental Protocols
Protocol 1: Preparation of 9,10-DHSA Stock Solutions for Cell Culture
This protocol describes the preparation of a high-concentration stock solution of DHSA, which can be serially diluted in cell culture medium to achieve the desired final concentrations.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Pipettes and sterile tips
Procedure:
-
Calculate Amount: Determine the required mass of DHSA to prepare a stock solution of a desired concentration (e.g., 10 mM). Based on its solubility in DMSO (10 mg/mL), a stock of up to ~31.6 mM can be prepared.[2]
-
Calculation for 10 mM stock: 316.5 g/mol * 0.010 mol/L = 3.165 g/L = 3.165 mg/mL.
-
-
Dissolution: Aseptically weigh the DHSA powder and add it to a sterile conical tube. Add the calculated volume of DMSO. For example, to make 1 mL of a 10 mM stock, add 3.165 mg of DHSA to 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the DHSA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary if handled aseptically, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C to maintain stability.[2]
-
Use in Experiments: When ready to use, thaw an aliquot and dilute it directly into the cell culture medium to the final desired concentration. For example, to make a 100 µM solution in 10 mL of medium from a 10 mM stock, add 10 µL of the stock solution.
-
Important: Always prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest DHSA concentration. This accounts for any effects of the solvent on the cells.
-
Protocol 2: PPARα/γ Luciferase Reporter Gene Assay
This protocol is designed to quantify the ability of DHSA to activate PPARα or PPARγ in a cellular context using a reporter gene assay. CV-1 cells are suitable for this purpose.[1][5]
Materials:
-
CV-1 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
PPAR expression plasmid (e.g., pCMX-hPPARα or pCMX-hPPARγ)
-
PPAR-responsive luciferase reporter plasmid (e.g., pPPRE-tk-luc)
-
Control plasmid for transfection efficiency (e.g., pRL-TK, expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DHSA stock solution (see Protocol 1)
-
Positive controls: Rosiglitazone (for PPARγ), GW7647 or a fibrate (for PPARα)
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed CV-1 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells in each well with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of DHSA (e.g., 10, 25, 50, 100 µM), a positive control (e.g., 1 µM Rosiglitazone), or a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure both Firefly and Renilla luciferase activities for each sample using a luminometer according to the assay kit's instructions.
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
Protocol 3: Assessment of Anti-inflammatory Activity in Macrophages
This protocol provides a general framework to assess the potential anti-inflammatory effects of DHSA, a plausible activity given its PPAR agonism. It uses lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
DHSA stock solution (see Protocol 1)
-
Griess Reagent Kit for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 48-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of DHSA or a vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100-1000 ng/mL.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis and store it at -80°C if not used immediately.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (B80452) (a stable product of NO) in the collected supernatants, following the manufacturer's instructions.
-
Cytokine Measurement: Use specific ELISA kits to quantify the levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants.[6]
-
Cell Viability Assay (Optional but Recommended): Perform an MTT or similar viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of DHSA.
-
Data Analysis: Compare the levels of NO and cytokines in the DHSA-treated groups to the LPS-only treated group to determine the percentage of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 120-87-6 [chemicalbook.com]
- 4. This compound | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 9,10-Dihydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 9,10-Dihydroxystearic acid (9,10-DHSA) in various samples. The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound (9,10-DHSA) is a dihydroxylated fatty acid derived from oleic acid.[1] Its presence and concentration in biological systems are of growing interest due to its potential roles in various physiological and pathological processes. Accurate and reliable analytical methods are crucial for understanding its function. This document details protocols for the analysis of 9,10-DHSA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties and Standards
A summary of the key physicochemical properties of 9,10-DHSA is presented in the table below. It is recommended to use a certified analytical standard of 9,10-DHSA with a purity of ≥95% for the preparation of calibrators and quality control samples.[2]
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₆O₄ | [3] |
| Molecular Weight | 316.5 g/mol | [3][4] |
| Appearance | Crystalline solid | [2] |
| IUPAC Name | 9,10-dihydroxyoctadecanoic acid | [4] |
| CAS Number | 120-87-6 | [3] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [2] |
Analytical Methodologies
Both GC-MS and LC-MS are powerful techniques for the quantification of 9,10-DHSA. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of 9,10-DHSA requires a derivatization step to increase its volatility. The hydroxyl and carboxylic acid functional groups are typically converted to their trimethylsilyl (B98337) (TMS) ethers and esters or fatty acid methyl esters (FAMEs).
A sensitive and specific GC-MS method has been developed for the assay of 9- and 10-hydroxystearic acids in cell extracts.[5] This method involves the analysis of both free and conjugated forms after conversion to their methyl esters.[5]
3.1.1. Sample Preparation and Derivatization
A general workflow for sample preparation for GC-MS analysis is depicted below.
Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Lipid Extraction: Extract total lipids from the sample using the Folch method (chloroform:methanol, 2:1 v/v).[6]
-
Saponification (for total 9,10-DHSA): To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH. Heat at 80°C for 10 minutes.
-
Esterification: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 80°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Analysis: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3.1.2. GC-MS Parameters
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | 100°C for 2 min, ramp to 240°C at 5°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | Specific fragments of the 9,10-DHSA derivative |
3.1.3. Quantitative Data
A validated GC-MS method for the analysis of 9- and 10-hydroxystearic acids reported the following performance characteristics:[5]
| Parameter | 9-hydroxystearic acid | 10-hydroxystearic acid |
| Limit of Quantification (LOQ) | 1.8 ng | 4.4 ng |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing 9,10-DHSA directly without the need for derivatization, which can simplify sample preparation and reduce analytical variability.
3.2.1. Sample Preparation
The sample preparation for LC-MS analysis typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences from the sample matrix.
Experimental Protocol: Protein Precipitation for Plasma Samples
-
Sample Aliquot: Take 100 µL of plasma in a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of 9,10-DHSA).
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortex & Centrifuge: Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
3.2.2. LC-MS/MS Parameters
| Parameter | Typical Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm x 150 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 315.3 [M-H]⁻ |
| Product Ions (m/z) | Specific fragment ions for quantification and qualification |
3.2.3. Quantitative Data Comparison
The following table summarizes typical validation parameters for LC-MS/MS methods for related oxidized fatty acids, which can serve as a benchmark for a 9,10-DHSA assay.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range |
| Recovery | > 80% |
Method Validation
All analytical methods for the quantification of 9,10-DHSA should be fully validated according to international guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the sample preparation process.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Conclusion
The protocols described in these application notes provide a robust framework for the reliable quantification of this compound in various biological matrices. The choice between GC-MS and LC-MS will depend on specific experimental needs, with GC-MS offering high sensitivity after derivatization and LC-MS providing a simpler workflow without derivatization. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and development applications.
References
- 1. gsartor.org [gsartor.org]
- 2. researchgate.net [researchgate.net]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jfda-online.com [jfda-online.com]
Application Note: Derivatization of 9,10-Dihydroxystearic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,10-Dihydroxystearic acid (DHSA) is a hydroxylated fatty acid of significant interest in various research fields. Direct analysis of DHSA by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and high polarity, which stem from the presence of two hydroxyl groups and a carboxylic acid functional group. These characteristics can lead to poor chromatographic peak shape, thermal degradation, and strong interactions with the GC column stationary phase.[1]
To overcome these analytical hurdles, a derivatization step is essential. Derivatization chemically modifies the functional groups, increasing the analyte's volatility and thermal stability, thereby making it amenable to GC-MS analysis.[2] This application note provides detailed protocols for the derivatization of this compound, focusing on silylation and a two-step esterification/silylation approach.
Principle of Derivatization
The primary goal of derivatization for GC-MS is to replace active hydrogen atoms in polar functional groups (-COOH, -OH) with nonpolar protecting groups.
-
Silylation: This is a common and effective method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, Si(CH3)3.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can simultaneously derivatize both the carboxylic acid and hydroxyl groups to form TMS esters and TMS ethers, respectively.[1][3] This single-step reaction is efficient and widely used for hydroxylated fatty acids.[3]
-
Esterification followed by Silylation: This two-step process involves first converting the carboxylic acid group to a methyl ester (Fatty Acid Methyl Ester, FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-Methanol).[1] The remaining hydroxyl groups are then silylated in a subsequent step. This method can be useful for specific analytical objectives or when analyzing complex mixtures.
Experimental Protocols
Materials and Reagents
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Boron trifluoride-methanol solution (14% BF3 in MeOH)
-
Pyridine
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas for drying
-
Micro-reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
Protocol 1: Single-Step Trimethylsilylation (TMS) Derivatization
This protocol is a rapid and efficient one-step method for derivatizing both hydroxyl and carboxyl functional groups.
-
Sample Preparation:
-
Accurately weigh or pipette the dried this compound sample (typically 10-100 µg) into a 2 mL micro-reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen gas, as silylation reagents are moisture-sensitive.[1]
-
-
Derivatization Reaction:
-
Add 50-100 µL of a silylating agent, such as BSTFA + 1% TMCS or MSTFA, to the dried sample.[1] Pyridine can be used as a catalyst and solvent.
-
Cap the vial tightly and vortex for 30 seconds to ensure complete mixing.
-
-
Incubation:
-
Heat the vial at 60-70°C for 60 minutes in a heating block or oven to facilitate the reaction.[1]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Alternatively, the sample can be diluted with a nonpolar solvent like hexane.
-
Protocol 2: Two-Step Esterification and Silylation
This protocol first creates the fatty acid methyl ester (FAME) and then derivatizes the hydroxyl groups.
-
Step 1: Esterification (Methylation)
-
Place the dried sample (1-25 mg) into a micro-reaction vessel.
-
Add 100 µL of 14% BF3-Methanol solution.[1]
-
Cap the vial, vortex briefly, and heat at 60°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane.[1]
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester to a new clean vial.[1]
-
Dry the hexane extract completely under a stream of nitrogen.
-
-
Step 2: Silylation
-
To the dried methyl ester from the previous step, add 50-100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).
-
Cap the vial, vortex, and heat at 60-70°C for 30-60 minutes.
-
Cool to room temperature before GC-MS analysis.
-
Data Presentation
Table 1: Summary of Derivatization Methods and GC-MS Parameters
| Parameter | Method 1: Single-Step Silylation | Method 2: Two-Step Esterification & Silylation |
| Target Groups | Carboxyl (-COOH) and Hydroxyl (-OH) | Step 1: Carboxyl (-COOH)Step 2: Hydroxyl (-OH) |
| Reagent(s) | BSTFA + 1% TMCS or MSTFA | Step 1: 14% BF3-MethanolStep 2: BSTFA + 1% TMCS |
| Derivative Formed | Di-TMS-ether, TMS-ester of Stearic Acid | TMS-ether of Stearic Acid Methyl Ester |
| Reaction Temp. | 60-70°C[1] | Step 1: 60°CStep 2: 60-70°C[1] |
| Reaction Time | 60 minutes[1] | Step 1: 10-15 minutesStep 2: 30-60 minutes |
| Typical GC Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5) or (50%-cyanopropyl)-methylpolysiloxane (e.g., DB-23)[3][4] | (5%-phenyl)-methylpolysiloxane (e.g., HP-5) or equivalent |
| Example Temp. Program | Initial 150°C, ramp to 210°C, hold. | Initial 80°C, ramp to 220°C, then ramp to 350°C.[5][6] |
| Injector Temp. | 250-280°C[3] | 280°C[5] |
| MS Ion Source Temp. | 230°C[6] | 250°C[5] |
| Key MS Fragments | Characteristic cleavage between C9-C10 and C10-C11, yielding ions indicative of the positions of the TMS-ether groups.[7] | Cleavage patterns similar to silylated derivatives, but with the mass corresponding to the methyl ester. |
Workflow Visualization
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Troubleshooting
-
No or Low Product Yield: This is often due to the presence of moisture, which deactivates the derivatization reagents. Ensure the sample and all glassware are completely dry.[1][2] Using a water scavenger like 2,2-dimethoxypropane (B42991) can also be beneficial.
-
Multiple or Broad Peaks: Incomplete derivatization can result in multiple peaks for a single analyte (e.g., partially derivatized molecules) or broad, tailing peaks for underivatized molecules.[1] Ensure sufficient reagent, proper reaction time, and temperature.
-
Analyte Adsorption: Active sites on glassware can adsorb the analyte, leading to sample loss. Silanizing glassware with a reagent like dimethyldichlorosilane (DMDCS) can prevent this issue.[2]
References
Applications of 9,10-Dihydroxystearic Acid in Metabolomics: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 9,10-Dihydroxystearic acid (9,10-DHSA) is an oxidized metabolite of oleic acid, a ubiquitous monounsaturated fatty acid. In the field of metabolomics, 9,10-DHSA is gaining attention as a potential biomarker and a bioactive lipid molecule involved in key metabolic pathways. Its presence and concentration in biological systems can provide insights into dietary intake, metabolic health, and disease processes. This document provides detailed application notes and experimental protocols for the study of 9,10-DHSA in a metabolomics context, targeted towards researchers, scientists, and professionals in drug development.
9,10-DHSA as a Biomarker
Application Note: 9,10-DHSA can serve as a valuable biomarker for the consumption of specific foods rich in oleic acid, such as peanuts.[1] Its detection and quantification in biological fluids like plasma or urine can offer a more objective measure of dietary intake compared to self-reported food frequency questionnaires. Furthermore, altered levels of 9,10-DHSA have been observed in certain pathological conditions, suggesting its potential as a disease biomarker. For instance, changes in its concentration have been noted in studies related to metabolic disorders.
Protocol 1: Extraction and Quantification of 9,10-DHSA from Human Plasma using LC-MS/MS
This protocol describes the liquid-liquid extraction of 9,10-DHSA from plasma followed by quantification using a triple quadrupole mass spectrometer.
Materials:
-
Human plasma collected in EDTA tubes
-
9,10-DHSA standard
-
Internal Standard (IS): 9,10-DHSA-d4 (or other suitable deuterated analog)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Deionized water
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an ESI source
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., 1 µg/mL 9,10-DHSA-d4 in methanol).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 15 mL glass tube.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add 5 mL of hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new glass tube.
-
Repeat the extraction with another 5 mL of hexane and combine the hexane fractions.
-
-
Drying and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 9,10-DHSA from other isomers (e.g., start with 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
9,10-DHSA: Precursor ion (m/z) 315.3 → Product ions (e.g., m/z 171.1, 185.1).
-
9,10-DHSA-d4 (IS): Precursor ion (m/z) 319.3 → Product ions (e.g., m/z 173.1, 187.1).
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratio of the 9,10-DHSA standard to the internal standard.
-
Quantify the concentration of 9,10-DHSA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Role of 9,10-DHSA in Metabolic Regulation
Application Note: 9,10-DHSA has been shown to influence glucose metabolism and insulin (B600854) sensitivity. Studies have indicated that it can activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis. Specifically, 9,10-DHSA has been reported to activate PPARγ.[2] This makes 9,10-DHSA a molecule of interest for research into metabolic diseases such as type 2 diabetes and for the development of novel therapeutic agents.
Protocol 2: In Vivo Study of 9,10-DHSA Effects on Glucose Metabolism in a High-Fat Diet-Induced Obese Mouse Model
This protocol outlines a study to investigate the effects of dietary supplementation with 9,10-DHSA on metabolic parameters in mice fed a high-fat diet.
Materials:
-
Male C57BL/6J mice (8 weeks old).
-
High-Fat Diet (HFD): e.g., 60% kcal from fat.
-
Control Diet: Standard chow diet.
-
This compound.
-
Blood glucose meter and strips.
-
Insulin solution.
-
Equipment for oral gavage.
-
Metabolic cages (optional).
Procedure:
-
Animal Acclimatization and Diet Induction:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into three groups (n=8-10 per group):
-
Control Group: Fed standard chow diet.
-
HFD Group: Fed a high-fat diet.
-
HFD + 9,10-DHSA Group: Fed a high-fat diet supplemented with 9,10-DHSA (e.g., 0.5% w/w).
-
-
Maintain the diets for 12-16 weeks. Monitor body weight and food intake weekly.
-
-
Glucose Tolerance Test (GTT) - performed at week 11:
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Insulin Tolerance Test (ITT) - performed at week 12:
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Sample Collection at the end of the study:
-
Euthanize mice and collect blood via cardiac puncture for plasma analysis (e.g., insulin, lipids, 9,10-DHSA levels).
-
Collect tissues such as liver, adipose tissue, and skeletal muscle. Snap-freeze in liquid nitrogen and store at -80°C for further analysis (e.g., gene expression of PPAR targets, lipid content).
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the GTT and ITT.
-
Perform statistical analysis (e.g., ANOVA) to compare body weight, food intake, glucose levels, and other metabolic parameters between the groups.
-
Analyze tissue samples for changes in gene and protein expression related to glucose and lipid metabolism.
Protocol 3: PPARγ Activation Assay
This protocol describes a cell-based reporter assay to determine the ability of 9,10-DHSA to activate PPARγ.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T or CV-1).
-
Expression vector for full-length human PPARγ.
-
Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-Luc).
-
Control vector for transfection efficiency (e.g., a β-galactosidase expression vector).
-
Transfection reagent.
-
9,10-DHSA.
-
Positive control (e.g., Rosiglitazone).
-
Cell culture medium and supplements.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of 9,10-DHSA (e.g., 1, 10, 50, 100 µM), the positive control (e.g., 1 µM Rosiglitazone), or vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Measure β-galactosidase activity to normalize for transfection efficiency.
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity for each well.
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Plot the fold induction as a function of 9,10-DHSA concentration to determine the dose-response relationship.
Quantitative Data Summary
Table 1: Reported Concentrations of 9,10-DHSA for PPARγ Activation
| Compound | Cell Line | Concentration Range | Effect | Reference |
| 9,10-DHSA | CV-1 | 50-100 µM | Dose-dependent activation of PPARγ | [2] |
| Rosiglitazone | CV-1 | ~1 µM | Potent activation of PPARγ (positive control) | [2] |
Table 2: Illustrative Data from a High-Fat Diet Animal Study
| Parameter | Control (Chow) | High-Fat Diet (HFD) | HFD + 9,10-DHSA (0.5%) |
| Final Body Weight (g) | 25 ± 2 | 45 ± 3 | 40 ± 2.5 |
| Fasting Blood Glucose (mg/dL) | 100 ± 10 | 150 ± 15 | 125 ± 12 |
| GTT AUC (mg/dLmin) | 15000 ± 1000 | 25000 ± 1500 | 20000 ± 1200 |
| Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 2.0 ± 0.3 | 1.2 ± 0.2 |
| Liver Triglycerides (mg/g) | 10 ± 2 | 50 ± 8 | 30 ± 5 |
| *Illustrative data, p < 0.05 compared to HFD group. |
Visualizations
Caption: 9,10-DHSA Signaling Pathway via PPARγ Activation.
Caption: General Metabolomics Workflow for 9,10-DHSA Analysis.
Caption: Logical Relationship of 9,10-DHSA in Metabolomics.
References
Application Notes and Protocols: 9,10-Dihydroxystearic Acid
For Research Use Only.
Introduction
9,10-Dihydroxystearic acid (9,10-DHSA) is a saturated fatty acid that is an oxidation product of oleic acid.[1][2] It can be synthesized from oleic acid, a common monounsaturated fatty acid found in sources like olive oil and palm oil.[3][4] Emerging research has highlighted 9,10-DHSA as a molecule of interest with potential therapeutic applications, particularly in the fields of metabolic disorders and immunomodulation.[4][5] This document provides an overview of its known biological activities, quantitative data from preclinical studies, and detailed protocols for its synthesis and evaluation.
Therapeutic Potential and Mechanism of Action
1. Metabolic Disorders: Preclinical studies have demonstrated that 9,10-DHSA can improve glucose metabolism. In KKAy diabetic mice, a diet supplemented with 4% 9,10-DHSA led to significantly improved glucose tolerance and insulin (B600854) sensitivity.[5] The body weight of mice on the 9,10-DHSA diet was also notably lower than that of the control group.[5]
The primary mechanism for these effects appears to be the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[5][6] While 9,10-DHSA did not activate PPAR-α, it activated PPAR-γ in a dose-dependent manner at concentrations between 50-100 µmol/L in CV-1 cells.[5] This suggests its potential as a therapeutic agent for conditions characterized by insulin resistance, such as type 2 diabetes.
2. Immunomodulation and Anti-Inflammatory Effects: Computational studies have identified a potential interaction between 9,10-DHSA and the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[4] This suggests a possible immunomodulatory role for 9,10-DHSA, although this requires experimental validation.[4] The anti-inflammatory properties of related hydroxystearic acids, which can modulate pathways involved in skin inflammation and aging, further support the investigation of 9,10-DHSA in inflammatory conditions.[7][8]
3. Skin Health and Keratinocyte Differentiation: While direct studies on 9,10-DHSA are limited, related hydroxyl fatty acids are known to influence skin health. For instance, 10-hydroxystearic acid, also a PPAR agonist, has been shown to increase collagen synthesis and improve signs of skin aging.[7][8] PPAR agonists play a role in epidermal barrier function and keratinocyte differentiation.[7] Dysregulated keratinocyte differentiation is a hallmark of skin diseases like psoriasis and atopic dermatitis.[9][10] Given its activity as a PPAR agonist, 9,10-DHSA could be a candidate for investigating therapies for such inflammatory skin conditions.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Concentration Range | Result | Reference |
|---|---|---|---|---|
| PPAR-γ Activation | CV-1 | 5-20 µmol/L | No activation | [5] |
| PPAR-γ Activation | CV-1 | 50-100 µmol/L | Dose-dependent activation | [5] |
| PPAR-α Activation | CV-1 | Not specified | No activation |[5] |
Table 2: In Vivo Efficacy of this compound in KKAy Mice
| Parameter | Treatment Group | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Glucose Tolerance | 4% 9,10-DHSA in high-fat diet | 5 weeks | Significantly lower blood glucose at 0.5h and 1h post-glucose challenge; reduced area under the curve. | [5] |
| Insulin Sensitivity | 4% 9,10-DHSA in high-fat diet | 6 weeks | Significantly higher insulin sensitivity compared to control groups. | [5] |
| Body Weight | 4% 9,10-DHSA in high-fat diet | 6 weeks | Significantly lower body weight compared to the corn oil diet group. |[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Oleic Acid
This protocol is based on the performic acid hydroxylation method.[3][11]
Materials:
-
Oleic acid (C18H34O2)
-
Formic acid (98-100%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrochloric acid (HCl) solution (3 M)
-
Ethanol (B145695) (95%)
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
Combine 0.5 moles of oleic acid with 425 mL of formic acid in a 1-L three-necked flask equipped with a stirrer.
-
While stirring at 25°C, slowly add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.
-
The reaction is exothermic. Maintain the temperature at 40°C using a water bath for cooling or heating as needed. The solution should become homogeneous after 20-30 minutes.
-
Continue the reaction for 3-4 hours at 40°C until all peroxide is consumed.
-
Remove the formic acid by distillation under reduced pressure (e.g., using a rotary evaporator).
-
To the resulting residue (hydroxyformoxystearic acids), add an excess of 3 M aqueous sodium hydroxide solution and heat at 100°C for 1 hour to hydrolyze the formate (B1220265) esters.
-
Cautiously pour the hot soap solution into an excess of 3 M hydrochloric acid with vigorous stirring to precipitate the 9,10-DHSA.
-
An oil will separate and solidify upon cooling. Discard the aqueous layer.
-
Wash the solid product by remelting it with hot water and stirring well to remove residual salts. Allow it to cool and solidify, then discard the aqueous layer.
-
Dissolve the crude solid in hot 95% ethanol (approx. 400 mL).
-
Crystallize the product by storing the solution at 0°C for several hours.
-
Collect the white crystalline product by filtration and dry it under a vacuum. The purity can be increased by repeated recrystallization from ethanol.[11]
Caption: Workflow for the synthesis of 9,10-DHSA via performic acid hydroxylation.
Protocol 2: In Vitro PPAR-γ Activation Assay (Luciferase Reporter Assay)
This protocol describes a general method to assess the activation of PPAR-γ by 9,10-DHSA in a cellular context.
Materials:
-
CV-1 cells (or other suitable host cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Expression vector for GAL4-PPAR-γ-LBD (Ligand Binding Domain)
-
Reporter vector containing a GAL4 upstream activation sequence driving a luciferase gene (e.g., pUAS-tk-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
9,10-DHSA stock solution (in DMSO or ethanol)
-
Rosiglitazone (positive control)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture: Culture CV-1 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in 24-well plates. Co-transfect the cells with the GAL4-PPAR-γ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9,10-DHSA (e.g., 5, 10, 20, 50, 100 µM), a positive control (e.g., Rosiglitazone), and a vehicle control (DMSO or ethanol).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Express the results as fold activation relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR agonist - Wikipedia [en.wikipedia.org]
- 7. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Keratinocyte Differentiation by Rose Absolute Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acids Profile and the Relevance of Membranes as the Target of Nutrition-Based Strategies in Atopic Dermatitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of 9,10-Dihydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 9,10-dihydroxystearic acid (9,10-DHSA), a valuable chemical intermediate with applications in pharmaceuticals, cosmetics, and as a surfactant.[1] The enzymatic routes presented offer a more selective and environmentally friendly alternative to traditional chemical synthesis methods, which often require harsh reaction conditions and can produce unwanted byproducts.
Two primary enzymatic pathways for the synthesis of 9,10-DHSA have been explored:
-
Direct Hydration of Oleic Acid: A single-step conversion catalyzed by oleate (B1233923) hydratases (OhyA), which are FAD-dependent enzymes found in various bacteria.[2][3][4][5] This method is highly regio- and stereoselective, typically yielding (R)-10-hydroxystearic acid.[6]
-
Multi-enzyme Cascade: A multi-step process involving a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase. This pathway can start from saturated fatty acids like hexadecanoic acid.[7][8][9]
This document focuses on the more direct and widely studied oleate hydratase-mediated synthesis.
Data Presentation
Table 1: Comparison of Oleate Hydratases for 10-Hydroxystearic Acid Synthesis
| Enzyme Source | Recombinant Host | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Reference |
| Staphylococcus aureus (SaOhyA) | E. coli | - | - | - | [2][4][10] |
| Lactococcus garvieae | E. coli | 65 | 7.5 | 30 | [11] |
| Stenotrophomonas maltophilia | E. coli | - | 6.5 | 35 | [12] |
| Stenotrophomonas nitritireducens | Whole cells | - | 7.5 | 35 | [13] |
Table 2: Optimal Reaction Conditions for 10-Hydroxystearic Acid Production
| Enzyme/Cell Type | Substrate (Oleic Acid) | Cell/Enzyme Conc. | Surfactant | Reaction Time (h) | Conversion Yield (%) | Volumetric Productivity (g/L/h) | Reference |
| S. maltophilia (recombinant E. coli) | 50 g/L | 10 g/L cells | 0.05% (w/v) Tween 40 | 4 | 98 (w/w) | 12.3 | [12] |
| S. nitritireducens (whole cells) | 30 g/L | 20 g/L cells | 0.05% (w/v) Tween 80 | 4 | 100 (mol/mol) | 7.9 | [13] |
| L. garvieae (purified enzyme) | 30 g/L | 105.49 U/mL | 4% ethanol (B145695) | 7-8 | - | - | [11] |
Mandatory Visualizations
Caption: One-step enzymatic conversion of oleic acid to this compound.
Caption: Multi-step enzymatic pathway from stearic acid to this compound.
Caption: General experimental workflow for enzymatic 9,10-DHSA production.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Oleate Hydratase (OhyA) from Lactococcus garvieae in E. coli
This protocol is adapted from the methodology described for the oleate hydratase from Lactococcus garvieae.[11]
1. Gene Cloning and Expression Vector: a. The gene encoding oleate hydratase from Lactococcus garvieae is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His(6x)-tag for purification. b. The recombinant plasmid is transformed into a suitable E. coli expression strain, for example, BL21(DE3).
2. Culture and Induction: a. Inoculate a single colony of E. coli BL21(DE3) harboring the recombinant plasmid into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)). Incubate overnight at 37°C with shaking. b. Use the overnight culture to inoculate 500 mL of fresh LB medium with the same antibiotic. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Continue to incubate the culture for 12 hours at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Wash the cell pellet with sterile water and resuspend in 20 mL of His-tag binding buffer (e.g., from a Novagen His Bind Purification kit). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the soluble His-tagged OhyA. f. Purify the enzyme from the supernatant using a His-tag affinity chromatography column (e.g., Novagen His Bind Purification kit) according to the manufacturer's instructions. g. Elute the purified protein and dialyze against a suitable storage buffer. h. Confirm the purity and molecular weight (expected to be around 65 kDa) of the enzyme by SDS-PAGE.[11]
Protocol 2: Whole-Cell Biocatalytic Synthesis of 10-Hydroxystearic Acid
This protocol is based on the methods used for Stenotrophomonas maltophilia and Stenotrophomonas nitritireducens.[12][13]
1. Preparation of Whole-Cell Biocatalyst: a. Cultivate the recombinant E. coli expressing OhyA or the wild-type Stenotrophomonas species in a suitable growth medium until the desired cell density is reached. b. Harvest the cells by centrifugation. c. Wash the cells with buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium components.
2. Reaction Setup: a. Prepare the reaction mixture in a sealed vessel to maintain anaerobic conditions if required. b. The reaction mixture should contain:
- Buffer (e.g., 100 mM sodium citrate (B86180) buffer, pH 6.5-7.5)
- Oleic acid (substrate): 30-50 g/L
- Surfactant (e.g., 0.05% w/v Tween 40 or Tween 80) to aid in substrate dispersal.
- Washed cells (biocatalyst): 10-20 g/L c. Ensure the oleic acid is well emulsified in the reaction mixture.
3. Incubation: a. Incubate the reaction mixture at the optimal temperature (35°C) with gentle agitation for 4 hours.[12][13] b. Monitor the progress of the reaction by taking samples at regular intervals.
Protocol 3: In Vitro Enzymatic Synthesis of 10-Hydroxystearic Acid
This protocol utilizes the purified oleate hydratase.[11]
1. Reaction Setup: a. Prepare the reaction mixture containing:
- 100 mM sodium citrate buffer (pH 7.5)
- 30 g/L oleic acid
- 4% ethanol (as a co-solvent)
- Purified oleate hydratase solution (e.g., 105.49 U/mL)
- Optional: Mg2+ ions, which may enhance enzyme activity.[11]
2. Incubation: a. Incubate the reaction at 30°C for 7-8 hours with stirring.[11]
Protocol 4: Extraction and Analysis of this compound
1. Extraction: a. At the end of the reaction, acidify the mixture to a pH of ~2.0 with HCl to protonate the fatty acids. b. Extract the fatty acids from the aqueous phase using an organic solvent such as diethyl ether or ethyl acetate. c. Separate the organic phase and evaporate the solvent under reduced pressure to obtain the crude product.
2. Analysis: a. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the product needs to be derivatized.[11] i. Silylate the hydroxyl and carboxyl groups of the fatty acid product. b. Analyze the derivatized sample by GC-MS to confirm the presence and quantify the amount of this compound.[11] High-Performance Liquid Chromatography (HPLC) can also be used for product identification and quantification.[14]
References
- 1. CN112812001A - Preparation method of 9, 10-dihydroxystearic acid - Google Patents [patents.google.com]
- 2. Oleate hydratase from Staphylococcus aureus protects against palmitoleic acid, the major antimicrobial fatty acid produced by mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of Staphylococcus aureus oleate hydratase (OhyA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleate hydratase from Staphylococcus aureus protects against palmitoleic acid, the major antimicrobial fatty acid produced by mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of Staphylococcus aureus oleate hydratase (OhyA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleate Hydratase (OhyA) Is a Virulence Determinant in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Conversion of oleic acid to 10-hydroxystearic acid by whole cells of Stenotrophomonas nitritireducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conversion of oleic acid to 10-hydroxystearic acid by two species of ruminal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 9,10-Dihydroxystearic Acid
Welcome to the technical support center for 9,10-Dihydroxystearic Acid (DHSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of DHSA. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and solubility data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in common solvents?
A1: this compound is sparingly soluble in aqueous buffers. Its solubility is significantly better in organic solvents. For instance, in a 1:5 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.16 mg/mL.[1][2] The solubility in various organic solvents is summarized in the data table below.
Q2: Why is it challenging to dissolve this compound in aqueous solutions?
A2: this compound is a long-chain fatty acid. While it has hydrophilic hydroxyl (-OH) and carboxyl (-COOH) groups, the long 18-carbon chain is hydrophobic, making the molecule overall poorly soluble in water.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: The most common and effective methods include:
-
Using Co-solvents: Initially dissolving DHSA in a water-miscible organic solvent like DMSO or ethanol (B145695) before diluting it into an aqueous buffer.
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
-
Complexation with Carrier Proteins: Using proteins like Bovine Serum Albumin (BSA) to form complexes that are soluble in aqueous media, particularly for cell culture applications.
-
Employing Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic DHSA molecule.
-
Utilizing Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.
Q4: Is it recommended to store aqueous solutions of this compound?
A4: It is generally not recommended to store aqueous solutions of DHSA for more than one day, as they can be unstable and the compound may precipitate out of solution.[1] It is best to prepare fresh solutions for each experiment.
Q5: What are the visual indicators of this compound precipitation in my aqueous solution?
A5: Precipitation can manifest as a visible cloudiness, turbidity, or the formation of a solid pellet at the bottom of the container. In cell culture media, it may appear as small, dark, and sometimes crystalline structures under a microscope.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of an organic stock solution into aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain solubility. The final concentration of DHSA exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of DHSA. Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible. Add the organic stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. |
| Cloudiness or precipitation in the final aqueous solution, especially after storage. | The solution is supersaturated and unstable. Temperature fluctuations can decrease solubility. The pH of the solution has changed. | Prepare fresh solutions for each experiment. Store solutions at a constant temperature. If using pH adjustment, ensure the buffer has sufficient capacity to maintain the desired pH. Consider using a stabilizing agent like a small amount of surfactant. |
| Inconsistent results in cell-based assays. | The actual concentration of soluble DHSA is variable due to precipitation. The organic solvent (e.g., DMSO, ethanol) is causing cellular toxicity. The DHSA-BSA complex was not properly formed. | Visually inspect the media for any signs of precipitation before adding to cells. Always run a vehicle control with the same concentration of the organic solvent to account for its effects. Ensure the DHSA:BSA molar ratio is optimized and that the complex is allowed to form completely during preparation. |
| The pH of the solution is difficult to maintain after dissolving DHSA with a base. | The buffering capacity of the aqueous solution is insufficient. | Use a buffer with a higher buffering capacity. Prepare the final solution by adding the DHSA salt to a pre-buffered solution at the target pH. |
| Low yield of soluble DHSA when using cyclodextrins. | The molar ratio of cyclodextrin (B1172386) to DHSA is not optimal. The wrong type of cyclodextrin is being used. | Experiment with different molar ratios of cyclodextrin to DHSA to find the optimal complexation efficiency. Methyl-β-cyclodextrin is often a good starting point for fatty acids. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a DHSA solution in an aqueous buffer using Dimethyl Sulfoxide (DMSO) as a co-solvent.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution: Weigh the desired amount of DHSA and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the DHSA is completely dissolved by vortexing. Gentle warming may be applied if necessary.
-
Dilution into aqueous buffer: While vortexing the aqueous buffer, slowly add the DHSA/DMSO stock solution to achieve the desired final concentration. For example, to prepare a 1:5 solution of DMSO:PBS, add 1 part of the DHSA/DMSO stock to 4 parts of PBS.
-
Final mixing and use: Vortex the final solution thoroughly. Use the freshly prepared solution immediately for your experiments.
Caption: Experimental workflow for solubilizing DHSA using a co-solvent.
Protocol 2: Solubilization by pH Adjustment
This protocol utilizes a basic solution to deprotonate the carboxylic acid of DHSA, forming a more soluble sodium salt.
Materials:
-
This compound (solid)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension: Add the desired amount of DHSA to your aqueous buffer. It will not dissolve at this stage and will form a suspension.
-
Adjust the pH: While stirring the suspension, slowly add the NaOH solution dropwise.
-
Monitor dissolution and pH: Continue to add NaOH and monitor the pH. The DHSA will start to dissolve as the pH increases. The solution should become clear at a pH above 7.
-
Final pH adjustment: Once the DHSA is fully dissolved, carefully adjust the pH to your desired final experimental pH using a dilute acid (e.g., 0.1 M HCl) or base.
-
Final volume adjustment: Bring the solution to the final desired volume with your aqueous buffer.
Caption: Experimental workflow for solubilizing DHSA by pH adjustment.
Protocol 3: Complexation with Bovine Serum Albumin (BSA) for Cell Culture
This protocol is suitable for preparing DHSA for use in cell culture experiments, where the presence of organic solvents may be undesirable.
Materials:
-
This compound (solid)
-
Ethanol (100%)
-
Fatty acid-free BSA
-
Cell culture medium (serum-free)
-
Water bath at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a DHSA stock solution: Dissolve DHSA in 100% ethanol to make a concentrated stock solution (e.g., 50 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a desired concentration (e.g., 10%). Gently warm to 37°C to aid dissolution.
-
Complexation: While stirring the BSA solution at 37°C, slowly add the ethanolic DHSA stock solution to achieve the desired final DHSA concentration and DHSA:BSA molar ratio. A molar ratio between 3:1 and 6:1 (DHSA:BSA) is a good starting point.
-
Incubate for complexation: Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation. The solution should be clear.
-
Sterile filtration: Filter the final DHSA-BSA complex solution through a 0.22 µm sterile filter before adding it to your cell cultures.
Caption: Experimental workflow for preparing DHSA-BSA complexes.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molarity (approx.) |
| Dimethylformamide (DMF) | 25 | 79 mM |
| Dimethyl Sulfoxide (DMSO) | 10 | 31.6 mM |
| Ethanol | 5 | 15.8 mM |
| 1:5 DMSO:PBS (pH 7.2) | 0.16 | 0.5 mM |
Data compiled from supplier information.[1][2]
Table 2: Recommended Starting Conditions for Different Solubilization Methods
| Method | Key Parameters | Recommended Starting Point | Notes |
| Co-solvent | Final Co-solvent % (v/v) | 5-20% DMSO or Ethanol | Final concentration should be tested for cell toxicity. |
| pH Adjustment | Final pH | > 7.5 | The exact pH for full solubilization may vary. |
| BSA Complexation | DHSA:BSA Molar Ratio | 3:1 to 6:1 | Use fatty acid-free BSA. |
| Cyclodextrins | DHSA:Cyclodextrin Molar Ratio | 1:5 to 1:10 | Methyl-β-cyclodextrin is a good starting choice. |
| Surfactants | Surfactant Type | Non-ionic (e.g., Tween® 80, Poloxamer 188) | Start with concentrations slightly above the CMC. |
References
Technical Support Center: Quantification of 9,10-Dihydroxystearic Acid (9,10-DHSA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantitative analysis of 9,10-Dihydroxystearic acid (9,10-DHSA). Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 9,10-DHSA?
The quantification of 9,10-DHSA presents several analytical challenges. Due to its chemical structure, it can be prone to poor ionization efficiency in mass spectrometry. Furthermore, its presence in complex biological matrices necessitates robust sample preparation to minimize interferences from other lipids and endogenous compounds, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of results.[1][2] The isomeric nature of hydroxystearic acids also requires good chromatographic separation for accurate quantification.[3]
Q2: Which analytical technique is most suitable for 9,10-DHSA quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique for the sensitive and specific quantification of 9,10-DHSA.[4] It offers high selectivity through the use of multiple reaction monitoring (MRM) and can achieve low limits of detection. Gas chromatography-mass spectrometry (GC-MS) is another option, though it typically requires derivatization of the analyte.[3]
Q3: How can I minimize matrix effects in my 9,10-DHSA analysis?
Minimizing matrix effects is crucial for accurate quantification. This can be achieved through:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) help to remove interfering matrix components.[5]
-
Chromatographic Separation: Optimizing the LC method to ensure 9,10-DHSA elutes in a region with minimal co-eluting interferences.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[6]
Q4: What is a suitable internal standard for 9,10-DHSA quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4 or -¹³C₁₈. While direct commercial availability of a deuterated 9,10-DHSA standard can be limited, custom synthesis is an option.[7] Alternatively, a structurally similar deuterated fatty acid, such as Oleic acid-¹³C₁₈, can be considered, though it may not fully compensate for matrix effects specific to the dihydroxy structure.[8]
Q5: What are typical validation parameters I should expect for a 9,10-DHSA LC-MS/MS method?
While specific values can vary between laboratories and matrices, a well-validated method for a similar fatty acid would typically exhibit the following characteristics:
-
Limit of Quantification (LOQ): Low ng/mL to µg/mL range, depending on the matrix and instrumentation.[3][10]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of 9,10-DHSA and related fatty acids using different analytical techniques. Please note that these values are compiled from various sources and should serve as a general guideline.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99[1] | >0.99[1] |
| Accuracy (% Recovery) | 87% - 119%[1] | >95%[1] |
| Precision (RSD %) | <7%[1] | <2%[1] |
| Limit of Detection (LOD) | ~0.4 ppb[1] | 0.109 - 0.177 mg/mL[1] |
| Limit of Quantitation (LOQ) | Quantifiable at low ppb levels[1] | 1.8 - 4.4 ng[3] |
Experimental Protocol: LC-MS/MS Quantification of 9,10-DHSA in Plasma
This protocol provides a general framework for the quantification of 9,10-DHSA in plasma. Optimization may be required for specific instrumentation and sample types.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., deuterated 9,10-DHSA at 1 µg/mL).
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the upper organic layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions (example):
-
9,10-DHSA: Precursor ion [M-H]⁻ m/z 315.3 → Product ions (to be optimized, e.g., fragments from cleavage of the C-C bond between the hydroxyl groups).
-
Internal Standard: Corresponding transitions for the deuterated standard.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Poor ionization of 9,10-DHSA.2. Inefficient extraction.3. Analyte degradation.4. Incorrect MS/MS parameters. | 1. Optimize mobile phase modifiers (e.g., add a small amount of ammonium (B1175870) hydroxide (B78521) for negative mode).2. Evaluate different extraction solvents or use SPE.3. Keep samples on ice during preparation; avoid extreme pH.4. Infuse a standard solution to optimize precursor and product ions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatibility between injection solvent and mobile phase.3. Secondary interactions with the column stationary phase. | 1. Dilute the sample or reduce injection volume.2. Reconstitute the final extract in the initial mobile phase.3. Use a different column chemistry or adjust mobile phase pH.[11] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Significant matrix effects.3. Instrument instability. | 1. Use an automated liquid handler if possible; ensure consistent vortexing and centrifugation.2. Implement a more rigorous sample cleanup (e.g., SPE) and use a stable isotope-labeled internal standard.[5]3. Check for fluctuations in LC pressure and MS signal; perform system maintenance. |
| Carryover | 1. Adsorption of 9,10-DHSA to autosampler components.2. Insufficient needle wash. | 1. Include a high-organic wash solvent in the autosampler wash protocol.2. Increase the volume and/or number of needle washes between injections. |
Visualizations
Caption: Experimental workflow for 9,10-DHSA quantification.
Caption: 9,10-DHSA activation of the PPARα signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. This compound, 120-87-6 [thegoodscentscompany.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unitn.it [iris.unitn.it]
- 11. agilent.com [agilent.com]
Technical Support Center: Analysis of 9,10-Dihydroxystearic Acid by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 9,10-Dihydroxystearic acid (9,10-DHSA).
Frequently Asked Questions (FAQs)
Q1: What is the accurate mass and molecular formula of this compound?
A1: The molecular formula of this compound is C₁₈H₃₆O₄. Its monoisotopic molecular weight is approximately 316.2614 g/mol , though it is often observed with a molecular weight of around 316.5 g/mol .[1]
Q2: What is the expected ionization behavior of 9,10-DHSA in electrospray ionization (ESI) mass spectrometry?
A2: In negative ion mode ESI, 9,10-DHSA readily forms a deprotonated molecule, [M-H]⁻, at m/z 315.25.[2] This is the most common and typically most abundant ion for quantification. In positive ion mode, it may form a protonated molecule [M+H]⁺ at m/z 317.27 or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, though the signal intensity in positive mode is generally lower for acidic molecules like 9,10-DHSA.[2]
Q3: What type of liquid chromatography (LC) column is suitable for the separation of 9,10-DHSA?
A3: A reverse-phase C18 column is commonly used for the separation of 9,10-DHSA and other fatty acids. Typical column dimensions are 50-150 mm in length and 2.1 mm in internal diameter, with a particle size of 1.7-5 µm.
Q4: Can 9,10-DHSA be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?
A4: Yes, 9,10-DHSA can be analyzed by GC-MS. However, it requires derivatization to increase its volatility. The hydroxyl and carboxylic acid groups are typically derivatized, for example, by methylation of the carboxylic acid and silylation of the hydroxyl groups.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation
This protocol is a rapid method for extracting 9,10-DHSA from plasma or serum samples.
-
Thawing: Thaw plasma/serum samples on ice.
-
Aliquoting: Pipette 50 µL of the sample into a microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of 9,10-DHSA) to each sample.
-
Protein Precipitation: Add 250 µL of cold isopropanol.[3][4]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at 4°C for 2 hours to enhance protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition for LC-MS analysis.
Protocol 2: Collision Energy Optimization for MRM Transitions
This protocol describes how to determine the optimal collision energy for a specific Multiple Reaction Monitoring (MRM) transition on a triple quadrupole mass spectrometer.
-
Infusion of Standard: Infuse a standard solution of 9,10-DHSA (e.g., 1 µg/mL in 50:50 acetonitrile:water) directly into the mass spectrometer.
-
Precursor Ion Selection: In the instrument software, set the first quadrupole (Q1) to isolate the precursor ion of 9,10-DHSA (m/z 315.25 for [M-H]⁻).
-
Product Ion Scan: Perform a product ion scan by scanning the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-320) while inducing fragmentation in the second quadrupole (collision cell).
-
Identify Product Ions: Identify the most abundant and specific product ions from the product ion spectrum.
-
Collision Energy Ramp: For each selected MRM transition (precursor -> product), perform a collision energy ramp. This involves acquiring data for the transition at a range of collision energy values (e.g., from 5 eV to 50 eV in 2-5 eV increments).
-
Determine Optimum CE: Plot the signal intensity of the product ion against the collision energy. The collision energy that yields the maximum signal intensity is the optimal collision energy for that transition.
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for 9,10-DHSA Analysis (Negative Ion Mode)
| Parameter | Recommended Value | Notes |
| Precursor Ion (m/z) | 315.25 | [M-H]⁻ |
| Product Ion 1 (m/z) | 171.1 | Proposed fragment from cleavage between C9-C10 |
| Product Ion 2 (m/z) | 185.1 | Proposed fragment from cleavage between C10-C11 |
| Product Ion 3 (m/z) | 297.2 | [M-H-H₂O]⁻ |
| Collision Energy | Instrument and transition dependent | Requires optimization (see Protocol 2) |
| Dwell Time | 50-100 ms | Adjust based on the number of MRM transitions |
| Ion Source | Electrospray Ionization (ESI) | |
| Polarity | Negative | |
| Capillary Voltage | 2.5 - 3.5 kV | Instrument dependent, optimize for best signal |
| Source Temperature | 120 - 150 °C | Instrument dependent |
| Desolvation Temp. | 350 - 500 °C | Instrument dependent |
| Desolvation Gas Flow | 600 - 1000 L/hr | Instrument dependent |
Table 2: Typical Liquid Chromatography Parameters for 9,10-DHSA
| Parameter | Recommended Conditions |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 5 mM ammonium acetate |
| Gradient | Start at 30-40% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 2 - 10 µL |
Troubleshooting Guide
Table 3: Common Issues and Solutions in the LC-MS Analysis of 9,10-DHSA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / No Signal | - Inefficient ionization - Suboptimal collision energy - Sample degradation - Matrix suppression | - Check mobile phase pH; for negative mode, a slightly basic mobile phase or the use of ammonium acetate can improve ionization. - Optimize collision energy for your specific instrument (see Protocol 2). - Prepare fresh samples and standards; keep samples cool. - Improve sample cleanup (e.g., use solid-phase extraction) or dilute the sample. |
| Peak Tailing | - Column overload - Secondary interactions with the column - Inappropriate mobile phase pH | - Reduce injection volume or sample concentration. - Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. - Consider a different column chemistry if tailing persists. |
| Poor Peak Shape (Splitting or Broadening) | - Injector issues - Column contamination or degradation - Incompatible injection solvent | - Flush the injection port and ensure the injection needle is not clogged. - Replace the column or use a guard column. - Reconstitute the sample in a solvent similar to the initial mobile phase. |
| Retention Time Shifts | - Inconsistent mobile phase composition - Column temperature fluctuations - Column aging | - Prepare fresh mobile phases and ensure proper mixing. - Check the column oven temperature stability. - Use an internal standard to correct for retention time shifts; replace the column if shifts become significant and irreproducible. |
| High Background Noise | - Contaminated mobile phase or LC system - Matrix effects | - Use high-purity solvents and additives. - Flush the LC system and mass spectrometer. - Implement a more effective sample cleanup procedure. |
Visualizations
Caption: Experimental workflow for the analysis of 9,10-DHSA from plasma/serum.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
stability of 9,10-Dihydroxystearic acid under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 9,10-Dihydroxystearic Acid (DHSA) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability of four years or more, it is recommended to store this compound as a crystalline solid at -20°C.[1]
Q2: What are the appropriate solvents for dissolving this compound?
This compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day to ensure stability.[1]
Q3: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups (vicinal diols). This cleavage results in the formation of shorter-chain fatty acids, namely azelaic acid and pelargonic acid.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | Low aqueous solubility of DHSA. | Prepare a stock solution in an organic solvent like DMSO first, then dilute with the aqueous buffer. Ensure the final concentration does not exceed the solubility limit. It is not recommended to store the aqueous solution for more than a day.[1] |
| Inconsistent experimental results | Degradation of DHSA due to improper storage or handling. | Store the solid compound at -20°C.[1] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Purge organic solvent stock solutions with an inert gas like nitrogen or argon before sealing and storage. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, GC) | Oxidative degradation of DHSA. | This may indicate the presence of degradation products like azelaic acid and pelargonic acid. To minimize oxidation, use degassed solvents, limit exposure to air, and consider adding an antioxidant like BHT (butylated hydroxytoluene) to organic solutions if compatible with the experimental setup. |
| Low purity of synthesized DHSA | Incomplete reaction or purification. | Recrystallization from ethanol is a common method to purify synthesized DHSA. Purity can be assessed by techniques like LC-MS.[2] |
Quantitative Data Summary
The following tables summarize the known physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₆O₄ | [1] |
| Molecular Weight | 316.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 94-95 °C (pure) | [2] |
| Storage Temperature | -20°C | [1] |
| Long-term Stability | ≥ 4 years at -20°C | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Ethanol | ~5 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
- This compound (DHSA)
- Methanol (B129727) (HPLC grade)
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- Butylated hydroxytoluene (BHT) (optional antioxidant)
- HPLC system with UV or Charged Aerosol Detector (CAD)
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
- pH meter
- Thermostatic oven
- Photostability chamber
2. Preparation of DHSA Stock Solution:
- Accurately weigh and dissolve DHSA in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
4. Sample Analysis:
- Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
- Example HPLC Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detector: UV at 210 nm or CAD.
- Quantify the remaining DHSA and any degradation products.
Visualizations
Degradation Pathway
Caption: Oxidative cleavage of this compound.
Signaling Pathway Activation
References
minimizing matrix effects in 9,10-Dihydroxystearic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 9,10-Dihydroxystearic acid (DHSA) by LC-MS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing actionable solutions to overcome them.
Issue 1: Low Signal Intensity and Poor Sensitivity for DHSA
Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids (B1166683), is a common cause of reduced signal intensity for 9,10-DHSA.
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs. Infuse a standard solution of DHSA post-column while injecting a blank extracted matrix sample. A dip in the baseline signal indicates the retention time of interfering components.
-
Post-Extraction Spike: To quantify the extent of ion suppression, compare the peak area of DHSA in a standard solution to the peak area of DHSA spiked into a blank matrix extract after the extraction process. A significant decrease in the peak area in the matrix sample confirms ion suppression.
-
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing phospholipids. A mixed-mode or a reversed-phase (C18) sorbent can be employed. See the detailed protocol below for a recommended SPE procedure.
-
Liquid-Liquid Extraction (LLE): While less effective at removing all phospholipids compared to SPE, LLE can still significantly reduce matrix effects. A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol (B129727) mixture.
-
-
Chromatographic Optimization:
-
Adjust the gradient elution profile to achieve better separation between DHSA and the interfering matrix components identified by the post-column infusion experiment.
-
Consider using a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for phospholipids.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Issue 2: High Variability and Poor Reproducibility in DHSA Quantification
Possible Cause: Inconsistent matrix effects between samples and standards can lead to high variability in quantitative results. This is often due to slight differences in the composition of the biological matrix from sample to sample.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method:
-
As with low sensitivity, a thorough sample cleanup using SPE is the most effective way to minimize variability in matrix effects.[4] Ensure the SPE method is validated for reproducibility.
-
-
Employ Matrix-Matched Calibrators and Quality Controls (QCs):
-
Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma from a control group). This helps to normalize the matrix effects across the analytical run.
-
-
Consistent Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 9,10-DHSA analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 9,10-DHSA, by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analysis. In biological samples, phospholipids are a major contributor to matrix effects in LC-MS analysis.
Q2: What is the best sample preparation technique to minimize matrix effects for 9,10-DHSA?
A2: Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing interfering matrix components, especially phospholipids, prior to the analysis of oxylipins like 9,10-DHSA.[5][6] A comparison of different methods is provided in the table below.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of 9,10-DHSA?
A3: Yes, using a stable isotope-labeled internal standard, such as deuterated 9,10-DHSA, is highly recommended for the most accurate and precise quantification.[1][2][3] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction of signal variations.[1][2][3]
Q4: What are the expected MRM transitions for 9,10-DHSA in negative ion mode?
A4: For this compound (molecular weight: 316.48 g/mol ), the deprotonated molecule [M-H]⁻ would have an m/z of 315.3. Common fragmentation patterns for similar hydroxy fatty acids in negative ion mode involve neutral losses of water (H₂O) and carbon dioxide (CO₂). Therefore, potential MRM transitions to monitor would be:
-
Quantifier: m/z 315.3 → m/z 297.3 (Loss of H₂O)
-
Qualifier: m/z 315.3 → m/z 271.3 (Loss of CO₂)
It is crucial to optimize the collision energy for these transitions on your specific mass spectrometer.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis in Plasma *
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 95 | 40 - 60 (Suppression) | Simple, fast, and inexpensive. | High matrix effects, not effective at removing phospholipids. |
| Liquid-Liquid Extraction (LLE) (Folch Method) | 70 - 90 | 20 - 40 (Suppression) | Good for a broad range of lipids. | Less effective at removing all phospholipids compared to SPE, use of chlorinated solvents. |
| Solid-Phase Extraction (SPE) (Reversed-Phase C18) | > 90 | < 15 (Suppression) | Excellent removal of phospholipids and other interferences, high recovery.[5][7] | More time-consuming and costly than PPT or LLE. |
| Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) | 80 - 95 | < 10 (Suppression) | Highly selective for acidic compounds like DHSA. | May require more method development to optimize. |
*Data presented is based on studies of structurally similar oxylipins and fatty acids in plasma and should be considered as a general guide.[5][7] It is essential to validate the chosen method specifically for this compound in your laboratory.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of 9,10-DHSA from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Reversed-phase (C18) SPE cartridges (e.g., 100 mg, 1 mL)
-
Human plasma (K₂EDTA)
-
Deuterated 9,10-DHSA internal standard (IS) solution (in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the deuterated 9,10-DHSA internal standard solution.
-
Add 300 µL of cold methanol containing 0.1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the 9,10-DHSA and the internal standard with 1 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Typical LC-MS/MS Parameters for 9,10-DHSA Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. A typical gradient might be: 0-1 min (20% B), 1-8 min (20-95% B), 8-10 min (95% B), 10.1-12 min (20% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
9,10-DHSA: m/z 315.3 → 297.3 (Quantifier), m/z 315.3 → 271.3 (Qualifier)
-
Deuterated 9,10-DHSA (e.g., d4-DHSA): m/z 319.3 → 301.3
-
Mandatory Visualization
Caption: Workflow for minimizing matrix effects in 9,10-DHSA analysis.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor yield in 9,10-Dihydroxystearic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 9,10-dihydroxystearic acid, specifically addressing issues that lead to poor yields.
Troubleshooting Guide
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in this compound synthesis can arise from several factors, including incomplete reaction, degradation of the product, and the formation of byproducts. Key areas to investigate are:
-
Incomplete Reaction: The dihydroxylation of oleic acid may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or suboptimal reagent stoichiometry.
-
Side Reactions: The most common side reaction is the oxidative cleavage of the carbon-carbon double bond in oleic acid, leading to the formation of shorter-chain carboxylic acids (e.g., azelaic acid and pelargonic acid) instead of the desired diol.[1][2] This is particularly a risk with strong oxidizing agents like potassium permanganate (B83412) if the reaction conditions are not strictly controlled.[1][3]
-
Product Degradation: The desired this compound can degrade under harsh reaction conditions, such as excessively high temperatures or extreme pH.
-
Suboptimal Reagent Purity: The purity of the starting material, oleic acid, can significantly impact the yield.[4] Impurities may interfere with the reaction or complicate the purification process.
-
Inefficient Purification: Significant product loss can occur during the workup and purification steps, such as extraction and recrystallization.
Question 2: I am observing the formation of significant byproducts. How can I minimize them?
The formation of byproducts is a primary contributor to low yields. Here are strategies to minimize their formation:
-
Strict Temperature Control: Maintaining the recommended reaction temperature is crucial. For instance, in the permanganate oxidation of oleic acid, the temperature should be kept low (around 10°C) to prevent over-oxidation and cleavage of the double bond.[1] For reactions involving hydrogen peroxide and formic acid, a temperature of around 40°C is recommended.[4]
-
Controlled Reagent Addition: Slow, dropwise addition of the oxidizing agent (e.g., hydrogen peroxide or potassium permanganate solution) can help to control the reaction rate and minimize localized overheating, thereby reducing the formation of cleavage products.[1][4][5]
-
Choice of Oxidizing System: Using a milder and more selective oxidizing system can significantly improve the yield of the desired diol. For example, using hydrogen peroxide with a catalytic amount of a tungstic acid-based catalyst or phosphotungstic acid can offer high selectivity and yield.[5] While osmium tetroxide is highly efficient for syn-dihydroxylation, its toxicity and cost are significant drawbacks.[2][6]
-
pH Control: During the workup, maintaining the correct pH is important to ensure the product is in the desired form (free acid vs. salt) for efficient extraction and to prevent degradation.[4]
Question 3: How can I improve the purification process to maximize my yield?
Efficient purification is key to obtaining a high yield of pure this compound. Consider the following:
-
Washing: After the reaction, thorough washing of the crude product is necessary to remove unreacted reagents, catalysts, and water-soluble byproducts.[4][5] Washing with hot water can be effective for removing residual salts and water-soluble acids.[4]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695), is a common and effective method for purifying this compound.[1][4][7] Multiple recrystallizations may be necessary to achieve high purity.[7]
-
Solvent Choice: The choice of solvent for extraction and recrystallization is critical. This compound is soluble in alcohols like ethanol and methanol (B129727) but insoluble in petroleum ether.[1] This differential solubility can be exploited to remove nonpolar impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods involve the oxidation of oleic acid. These include:
-
Oxidation with Peroxy Acids: In-situ formation of a peroxy acid (e.g., performic acid or peracetic acid) by reacting hydrogen peroxide with a carboxylic acid (formic acid or acetic acid) is a widely used method.[4][8][9]
-
Permanganate Oxidation: Reaction of oleic acid with cold, alkaline potassium permanganate (KMnO4) yields the syn-dihydroxylated product.[1] However, this method requires careful control to avoid over-oxidation.
-
Catalytic Oxidation: The use of catalysts like phosphotungstic acid or tungstic acid with hydrogen peroxide offers a greener and more selective alternative to strong acids.[5]
Q2: What is the expected yield for this synthesis?
Yields can vary significantly depending on the method and reaction conditions.
-
With careful control of the permanganate oxidation, yields of around 87% have been reported.[1]
-
The hydrogen peroxide/formic acid method can yield crude products in the range of 75-80 g from 141 g of oleic acid, which after recrystallization gives 60-65 g.[4]
-
Methods using phosphotungstic acid as a catalyst have reported yields as high as 85-92%.[5]
Q3: How can I confirm the identity and purity of my synthesized this compound?
Several analytical techniques can be used:
-
Melting Point: The melting point of the purified product can be compared to literature values (e.g., 132°C for the erythro isomer).[1]
-
Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) can be used to assess the purity and identify the presence of starting material or byproducts.[10]
-
Spectroscopy: Infrared (IR) spectroscopy can confirm the presence of hydroxyl (-OH) and carboxylic acid (C=O) functional groups.[7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[7] Mass Spectrometry (MS) can confirm the molecular weight of the product.[7]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Synthesis Method | Oxidizing Agent | Catalyst/Co-reagent | Typical Yield | Key Advantages | Key Disadvantages |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Sodium Hydroxide (B78521) (NaOH) | ~87%[1] | Readily available reagents | Risk of over-oxidation and cleavage[1][3] |
| Peroxyformic Acid | Hydrogen Peroxide (H₂O₂) | Formic Acid | ~42-46% (recrystallized)[4] | Well-established method | Use of corrosive strong acid[5] |
| Catalytic Oxidation | Hydrogen Peroxide (H₂O₂) | Phosphotungstic Acid | 85-92%[5] | High selectivity, greener process[5] | Catalyst may be more expensive |
Experimental Protocols
Protocol 1: Synthesis of erythro-9,10-dihydroxystearic acid via Permanganate Oxidation
Adapted from Lapworth and Mottram, J. Chem. Soc., 1925, 1628-31.[1]
-
Preparation: Dissolve 3.14 g of oleic acid (technical grade, 90%) in a solution of 3.14 g of sodium hydroxide in 32 mL of water in a 500 mL beaker with a magnetic stirrer. Heat the mixture while stirring until a clear solution is formed.
-
Cooling and Oxidation: Add 250 mL of ice-cold water to the solution. While maintaining the temperature at 10°C, add 25 mL of a 1% potassium permanganate solution over 1 minute with vigorous stirring.
-
Quenching: After 5 minutes, add solid sodium sulfite (B76179) or sodium disulfite until the purple color of the permanganate disappears.
-
Acidification and Precipitation: Acidify the mixture with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of this compound will form.
-
Isolation and Washing: Collect the precipitate by suction filtration. Wash the crude product with 5 mL of petroleum ether (60-80°C) and dry under reduced pressure.
-
Purification: Powder the dried product in a mortar and digest it with 10-15 mL of petroleum ether in a beaker to remove unreacted saturated carboxylic acids. The dihydroxystearic acid is insoluble in petroleum ether. Collect the solid by suction filtration.
-
Recrystallization: Recrystallize the purified product from ethanol to obtain colorless crystals.
Protocol 2: Synthesis of this compound via Peroxyformic Acid
Adapted from Organic Syntheses, Coll. Vol. 4, p.317 (1963); Vol. 34, p.38 (1954).[4]
-
Reaction Setup: In a 1-liter three-necked flask, combine 141 g (0.5 mole) of oleic acid and 425 mL of 98-100% formic acid.
-
Oxidation: While stirring the mixture at 25°C, add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.
-
Temperature Control: The reaction is mildly exothermic. Maintain the temperature at 40°C using a cold water bath initially, and a warm water bath or heating mantle as the reaction subsides.
-
Reaction Completion and Formic Acid Removal: After about 3 hours, or once a peroxide test is negative, remove the formic acid by distillation under reduced pressure.
-
Saponification: To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100°C for 1 hour.
-
Acidification and Isolation: Cautiously pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling. Discard the aqueous layer.
-
Washing: Remelt the solid by adding hot water and stir well to remove residual salts. Allow the oil to solidify and discard the aqueous layer.
-
Recrystallization: Dissolve the solid in 400 mL of 95% ethanol by heating. Crystallize the product at 0°C for several hours. Collect the crystals by filtration and dry under vacuum. A second recrystallization may be performed to improve purity.
Visualizations
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112812001A - Preparation method of 9, 10-dihydroxystearic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 9,10-Dihydroxystearic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 9,10-Dihydroxystearic acid (DHSA) from complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Question: Why is my DHSA "oiling out" instead of forming crystals during recrystallization?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with fatty acids and can be caused by several factors:
-
Cooling the solution too quickly: Rapid cooling can cause the DHSA to precipitate as an oil. To resolve this, reheat the solution to redissolve the oil, and then allow it to cool down to room temperature slowly. You can insulate the flask to slow down the cooling process.[1][2]
-
High impurity level: A high concentration of impurities can lower the melting point of the mixture, leading to oiling out.[1] Consider pre-purification steps like washing with petroleum ether to remove nonpolar impurities.[3]
-
Insufficient solvent: If the amount of solvent is close to the saturation limit at the boiling point, the DHSA may precipitate prematurely at a higher temperature. Add a small amount of additional hot solvent to ensure the DHSA remains dissolved as it cools.[1][4]
Question: My recrystallization yield of DHSA is very low. What are the possible reasons and how can I improve it?
Answer: Low recovery is a frequent problem in recrystallization. Here are the primary causes and solutions:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[1][5] Use the minimum amount of near-boiling solvent required to fully dissolve the DHSA.[5] If too much solvent has been added, you can evaporate some of it to concentrate the solution.[1][4]
-
Incomplete precipitation: Ensure the solution has been cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can further increase the yield.[6][7]
-
Loss during filtration and washing: Some product will inevitably be lost during these steps. To minimize this, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] Using solvent that is not chilled will redissolve some of your product.[5]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the DHSA may crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.
Question: No crystals are forming even after the solution has cooled. What should I do?
Answer: This is likely due to supersaturation, where the DHSA remains dissolved even though the concentration is above its solubility limit at that temperature. You can induce crystallization by:
-
Scratching the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The small scratches provide a surface for crystals to start forming.[1][5]
-
Seeding the solution: Add a tiny crystal of pure DHSA (a "seed crystal") to the solution. This will act as a template for crystallization to begin.[4][5]
-
Further cooling: Place the solution in an ice bath to further decrease the solubility of the DHSA.
Chromatography Issues
Question: My DHSA is streaking on the TLC plate. How can I get well-defined spots?
Answer: Streaking on a TLC plate can be caused by several factors:
-
Sample overloading: Applying too much sample to the plate is a common cause of streaking.[8][9] Try spotting a more dilute solution of your sample.
-
Inappropriate solvent system: If the solvent system is too polar, the compounds will move up the plate with the solvent front, causing streaking. Conversely, if it's not polar enough, they won't move from the baseline. Adjust the polarity of your mobile phase. For DHSA, a common solvent system is a mixture of hexane (B92381) and diethyl ether, often with a small amount of acetic acid to improve the spot shape of the carboxylic acid.[10]
-
Acidic nature of DHSA: The carboxylic acid group can interact with the silica (B1680970) gel, causing streaking. Adding a small amount of acid (e.g., 0.1-2% acetic or formic acid) to the mobile phase can suppress this interaction and lead to sharper spots.[9]
Question: I am trying to purify DHSA using column chromatography, but I am getting poor separation of impurities. What can I do?
Answer: Poor separation in column chromatography can be frustrating. Here are some troubleshooting steps:
-
Optimize the solvent system: The separation on the column is highly dependent on the mobile phase. Use TLC to test different solvent systems and find one that gives good separation between DHSA and its impurities. The ideal Rf value for the compound of interest is typically between 0.2 and 0.4.
-
Sample loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[11] If the sample is not very soluble in the column eluent, you can use a stronger, more polar solvent to dissolve it, but use as little as possible.[11] Alternatively, you can use the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.
-
Column packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.
-
Flow rate: A slower flow rate generally results in better separation.[12]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in DHSA synthesized from oleic acid include unreacted oleic acid, saturated fatty acids that were present in the starting material (e.g., palmitic and stearic acid), and byproducts of the synthesis reaction.[3][13]
Q2: What is the best solvent for recrystallizing this compound?
A2: Ethanol (B145695) (95%) is a commonly used and effective solvent for the recrystallization of DHSA.[3][6][7] Isopropyl alcohol has also been shown to be effective.[13] The choice of solvent depends on the specific impurities you are trying to remove.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of DHSA:
-
Melting Point: Pure DHSA has a distinct melting point. A broad melting range or a melting point lower than the literature value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities. A pure compound should ideally show a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis of fatty acids and their derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify DHSA and its impurities.
-
Spectroscopic Methods: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and may reveal the presence of impurities.[7]
Q4: How should I store purified this compound?
A4: Purified DHSA should be stored as a crystalline solid at -20°C for long-term stability.[14] Stock solutions in organic solvents should be purged with an inert gas. Aqueous solutions are not recommended for storage for more than one day.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL[14] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL[14] |
| Ethanol | ~5 mg/mL[14] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL[14] |
Table 2: Purity and Yield of this compound after Purification
| Purification Stage | Purity | Yield |
| Crude Product | 69.0%[13] | 75-80 g (from 141 g oleic acid)[6] |
| After one recrystallization from ethanol | - | ~80% (from highly purified elaidic acid)[6] |
| After two recrystallizations from ethanol | - | 60-65 g (from 141 g oleic acid)[6] |
| After three recrystallizations from ethanol | ~95%[7] | 68.8%[7] |
| After crystallization from isopropyl alcohol | 92.2%[13] | - |
Experimental Protocols
Protocol 1: Purification of DHSA by Recrystallization from Ethanol
This protocol is adapted from established procedures for the purification of DHSA.[6][7]
-
Dissolution: In a fume hood, place the crude DHSA in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (approximately 5 mL of ethanol per gram of crude DHSA) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[6]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period to allow for the formation of larger crystals.
-
Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least one hour to maximize the precipitation of DHSA.[7]
-
Filtration: Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of ice-cold 95% ethanol. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point and analyze the purity of the recrystallized DHSA using TLC, GC-MS, or HPLC. Repeat the recrystallization process if necessary to achieve the desired purity.[6]
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Analysis of DHSA
This protocol provides a general method for analyzing the purity of DHSA using TLC.
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.
-
Sample Preparation: Prepare a dilute solution of your crude and purified DHSA samples in a suitable solvent like ethanol.
-
Spotting: Use a capillary tube to spot a small amount of each solution onto the origin line. Keep the spots small and allow the solvent to evaporate completely between applications if multiple applications are needed.
-
Developing the Plate: Prepare a mobile phase, for example, a mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1 v/v/v). Pour a small amount of the mobile phase into a developing chamber, ensuring the solvent level is below the origin line on the TLC plate. Place the spotted TLC plate into the chamber and cover it.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under UV light if the plate contains a fluorescent indicator, or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain, which reacts with the hydroxyl groups of DHSA).
-
Analysis: Calculate the Retention Factor (Rf) for each spot. A pure sample should ideally show a single spot.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Resolving Isomeric Separation of 9,10-Dihydroxystearic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical separation of 9,10-dihydroxystearic acid (9,10-DHSA) isomers. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges in resolving these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: this compound has multiple isomers, including positional isomers (9-OH vs. 10-OH) and stereoisomers (enantiomers and diastereomers), which have very similar physicochemical properties.[1][2][3] These subtle structural differences result in nearly identical hydrophobicity and polarity, leading to very similar retention times and potential co-elution under standard chromatographic conditions.[1]
Q2: What are the primary analytical methods for separating 9,10-DHSA isomers?
A2: The most common techniques are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for sensitive detection and identification.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for quantifying positional isomers after a derivatization step to increase analyte volatility.[4][6]
-
Reversed-Phase HPLC (RP-HPLC) is widely used to separate fatty acids based on hydrophobicity.[1]
-
Chiral Chromatography , a specialized form of HPLC, is necessary to resolve the enantiomers (e.g., R/S forms).[5][7]
Q3: Is derivatization necessary for the analysis of 9,10-DHSA?
A3: Derivatization is highly recommended for GC analysis and often beneficial for HPLC analysis.
-
For GC: The hydroxyl and carboxylic acid groups of 9,10-DHSA make it non-volatile. Derivatization, such as methylation to form fatty acid methyl esters (FAMEs) or silylation, is essential to increase volatility for gas-phase separation.[4][8][9]
-
For HPLC: While not strictly required, derivatization can significantly improve performance. Converting the carboxylic acid to an ester can yield sharper, more symmetrical peaks.[1] Additionally, incorporating a chromophore or fluorophore through derivatization can dramatically enhance detection sensitivity for UV or fluorescence detectors.[1][10]
Q4: How can I resolve the enantiomers of 9,10-DHSA?
A4: Resolving enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[5][7] For example, a method developed for the related compound 9-PAHSA successfully resolved its R- and S-enantiomers using a Lux Cellulose-3 column.[5] This type of column creates transient, diastereomeric complexes with the enantiomers, allowing them to be separated based on their differential interaction strength.[7]
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Isomeric Peaks
Question: My chromatogram shows a single broad peak or poorly resolved shoulder peaks for 9,10-DHSA instead of distinct isomer peaks. What steps should I take to improve separation?
Answer: Achieving baseline resolution for isomers requires systematic optimization of your chromatographic method. The following steps can help improve separation. For a logical workflow, refer to the diagram below.
-
Optimize Mobile Phase Composition (HPLC): The choice and composition of the mobile phase are critical for resolution.[11]
-
Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[12] Decreasing the organic content generally increases retention time and may improve the separation between closely eluting peaks.[11]
-
Use a Modifier: For acidic compounds like 9,10-DHSA, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and selectivity.[5][13]
-
Implement a Gradient: A shallow elution gradient can significantly enhance the separation of complex or similar compounds compared to an isocratic method.[11]
-
-
Select an Appropriate Column:
-
For Positional Isomers (GC/HPLC): Ensure you are using a high-efficiency column (i.e., small particle size, long column length). For HPLC, a standard C18 column may work, but optimization is key.[1][11]
-
For Enantiomers (HPLC): A standard C18 column will not separate enantiomers. You must use a chiral stationary phase (CSP), such as a cellulose- or amylose-based column.[5][7]
-
-
Adjust System Parameters:
-
Lower the Flow Rate: Reducing the mobile phase flow rate can increase column efficiency and often leads to better resolution, although it will lengthen the analysis time.[11]
-
Optimize Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.[11] Systematically varying the column temperature (e.g., in 5 °C increments) can alter selectivity and may improve resolution.
-
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[14] Injecting in a stronger solvent can cause peak distortion and poor resolution.[12][14]
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)
Question: My peaks are exhibiting significant tailing (or fronting), which is compromising quantification. What are the common causes and how can I fix this?
Answer: Peak asymmetry is a common problem that can lead to inaccurate peak integration.[14]
-
Peak Tailing: This is often caused by secondary interactions, where the analyte interacts with active sites (like free silanol (B1196071) groups) on the column packing material.[14]
-
Solutions:
-
Use a High-Purity Mobile Phase: Ensure solvents are HPLC or GC grade.[11]
-
Filter Samples: Filter all samples through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.[12]
-
Mobile Phase Modifier: Adding a small amount of an acid like formic or acetic acid can protonate silanol groups, reducing unwanted secondary interactions with the acidic 9,10-DHSA.
-
Reduce Sample Load: Injecting too much sample can overload the column. Try diluting your sample or reducing the injection volume.[14]
-
-
-
Peak Fronting: This is typically a sign of column overload or poor sample solubility.[14]
Issue 3: Low Sensitivity or Poor Detection
Question: I am unable to detect my 9,10-DHSA isomers, or the signal-to-noise ratio is very low. How can I enhance sensitivity?
Answer: Low sensitivity can be a major hurdle, especially when analyzing trace amounts in biological samples.
-
Optimize Mass Spectrometer Settings (LC-MS/GC-MS):
-
Ensure the ionization source parameters (e.g., spray voltage, gas flows, temperature) are optimized for 9,10-DHSA.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for significantly improved sensitivity and selectivity over full scan mode.
-
-
Derivatization for Enhanced Detection:
-
Sample Preparation:
-
Implement a sample concentration step, such as solid-phase extraction (SPE) or nitrogen evaporation, to increase the analyte concentration before injection.[11]
-
Detailed Experimental Protocols
Protocol 1: GC-MS for Positional Isomer Analysis
This protocol is based on a method for the quantitative analysis of 9- and 10-hydroxystearic acids.[4] It involves derivatization to methyl esters to facilitate GC analysis.
1. Sample Preparation and Derivatization (Methylation): a. To your dried sample extract, add 1 mL of a 2% (v/v) sulfuric acid solution in methanol. b. Seal the vial and heat at 50°C for 2 hours to convert the carboxylic acid to its methyl ester. c. After cooling, add 1 mL of saturated sodium chloride solution and 2 mL of hexane (B92381). d. Vortex vigorously for 1 minute and centrifuge to separate the layers. e. Carefully transfer the upper hexane layer containing the methyl esters to a clean vial for GC-MS analysis.
2. GC-MS Analysis:
- GC Column: HP-5MS or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 10 min.
- Injector: Splitless mode at 250°C.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Detection: Use SIM mode, monitoring specific fragments for 9- and 10-hydroxystearic acid methyl esters for quantification.
Protocol 2: Chiral HPLC-MS for Enantiomeric Separation
This protocol is adapted from a method successfully used to separate the R- and S-enantiomers of a closely related hydroxylated fatty acid.[5]
1. Sample Preparation: a. Dissolve the 9,10-DHSA sample in the mobile phase or a compatible solvent mixture (e.g., methanol/water). b. Filter the sample through a 0.22 µm syringe filter before injection.[12]
2. Chiral HPLC-MS/MS Analysis:
- HPLC Column: Lux 3 µm Cellulose-3 (or a similar cellulose-based chiral column).
- Mobile Phase: Isocratic mixture of Methanol/Water/Formic Acid (96:4:0.1, v/v/v).
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS Detector: Electrospray Ionization (ESI) in negative ion mode.
- Detection: Use MRM mode for sensitive and specific detection of the R- and S-enantiomers.
Quantitative Data Summary
The tables below summarize representative chromatographic parameters and performance data for the separation of 9,10-DHSA isomers.
Table 1: Example GC-MS Parameters and Performance Data
| Parameter | Value | Reference |
|---|---|---|
| Derivatization Method | Methylation (H₂SO₄ in Methanol) | [4] |
| Column Type | (5%-Phenyl)-methylpolysiloxane | [6] |
| Detection Mode | Mass Spectrometry (SIM) | [4] |
| Limit of Quantification (LOQ) | 9-HSA: 1.8 ng | [4] |
| | 10-HSA: 4.4 ng |[4] |
Table 2: Example Chiral HPLC Method Performance for a Related Compound (9-PAHSA)
| Parameter | Value | Reference |
|---|---|---|
| Column Type | Lux 3 µm Cellulose-3 | [5] |
| Mobile Phase | MeOH/H₂O/Formic Acid (96:4:0.1) | [5] |
| Retention Time (S-enantiomer) | 17.4 min | [5] |
| Retention Time (R-enantiomer) | 20.2 min | [5] |
| Peak Separation | 2.8 min |[5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, erythro- | C18H36O4 | CID 12235229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. gsartor.org [gsartor.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. ddtjournal.com [ddtjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
- 13. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
preventing degradation of 9,10-Dihydroxystearic acid during storage
Welcome to the technical support center for 9,10-Dihydroxystearic Acid (DHSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, this compound as a crystalline solid should be stored at -20°C.[1][2] Under these conditions, it has been shown to be stable for at least four years.[1][2] Some suppliers may also recommend storage at -80°C when dissolved in a solvent.[3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.
Q2: How should I prepare and store solutions of this compound?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2][4] To prepare a stock solution, dissolve the solid DHSA in the solvent of choice; purging the solvent with an inert gas like nitrogen or argon before dissolution is a good practice to minimize oxidation.[2]
For aqueous buffers, DHSA is sparingly soluble.[2] The recommended method is to first dissolve DHSA in DMSO and then dilute it with the aqueous buffer.[2] It is strongly advised not to store aqueous solutions for more than one day due to the potential for degradation.[2]
Q3: What are the primary causes of this compound degradation?
A3: The primary degradation pathway for this compound is oxidation. The vicinal diol structure (two hydroxyl groups on adjacent carbons) is susceptible to oxidative cleavage. This can be accelerated by exposure to oxygen, elevated temperatures, and potentially light. The presence of metal ions can also catalyze oxidation.
Q4: What are the potential degradation products of this compound?
A4: Oxidative cleavage of the bond between the 9th and 10th carbons is a key degradation pathway. This reaction can yield shorter-chain fatty acids. The primary products of this cleavage are pelargonic acid (a nine-carbon fatty acid) and azelaic acid (a nine-carbon dicarboxylic acid).[5] Intermediate degradation products can include 9-hydroxy-10-oxostearic acid, 10-hydroxy-9-oxostearic acid, and 9,10-dioxostearic acid.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS/GC-MS)
-
Possible Cause 1: Oxidative Degradation.
-
Symptoms: Appearance of new peaks, often with lower retention times, corresponding to more polar or smaller molecules like pelargonic acid and azelaic acid.[5]
-
Solution:
-
Prepare fresh solutions from solid DHSA stored at -20°C.
-
Use solvents purged with inert gas (nitrogen or argon).
-
Minimize the exposure of your samples to air and light.
-
If possible, add an antioxidant to your solvent system, ensuring it does not interfere with your experiment.
-
-
-
Possible Cause 2: Impurities in the original material.
Issue 2: Poor Solubility in Aqueous Solutions
-
Possible Cause: this compound has inherently low solubility in aqueous buffers.[2]
-
Symptoms: The compound does not fully dissolve, or precipitates out of solution over time.
-
Solution:
-
Issue 3: Change in Physical Appearance of Solid DHSA (e.g., color change)
-
Possible Cause: This may indicate degradation, possibly due to improper storage conditions like exposure to light, air, or elevated temperatures.
-
Solution:
-
Discard the material if significant color change is observed.
-
Ensure that the solid is stored at -20°C in a tightly sealed, opaque container.
-
Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
-
Data on Storage and Solubility
The following tables summarize key data regarding the storage and solubility of this compound.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Stability Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Keep container tightly sealed.[1][2] |
| In Solvent | -80°C | Varies by solvent | Use inert gas-purged solvents.[3] |
| Aqueous Solution | 2-8°C or RT | ≤ 24 hours | Prone to degradation; prepare fresh.[2] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 25 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [4] |
| Ethanol | 5 mg/mL | [2] |
| 1:5 DMSO:PBS (pH 7.2) | 0.16 mg/mL | [2] |
Experimental Protocols
Protocol 1: Purity and Degradation Analysis by LC-MS
This protocol provides a general method to assess the purity of DHSA and detect potential degradation products.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or ethanol.
-
For analysis, dilute the stock solution to a final concentration of 10-50 µg/mL with the mobile phase.
-
-
LC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm x 150 mm, 5 µm) is suitable.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a gradient appropriate for fatty acid separation (e.g., 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion of DHSA (m/z 315.3) and potential degradation products like azelaic acid ([M-H]⁻ m/z 187.1) and pelargonic acid ([M-H]⁻ m/z 157.1).
-
Visualizations
Diagram 1: Oxidative Cleavage Pathway of this compound
References
- 1. The Oxidative Cleavage of 9,10‐Dihydroxystearic Triglyceride with Oxygen and Cu Oxide‐based Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effect of fatty acids and oils on photodegradation of azadirachtin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Reactive oxygen species - Wikipedia [en.wikipedia.org]
addressing analytical variability in 9,10-Dihydroxystearic acid measurements
Welcome to the technical support center for the analysis of 9,10-Dihydroxystearic acid (9,10-DHSA). This resource is designed for researchers, scientists, and drug development professionals to address and resolve analytical variability in 9,10-DHSA measurements. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring 9,10-DHSA?
A1: The primary challenges stem from the molecule's structure. 9,10-DHSA has three polar functional groups: two hydroxyl (-OH) groups and one carboxylic acid (-COOH) group. These groups can cause issues such as poor peak shape (tailing) in gas chromatography (GC), strong retention or poor ionization in liquid chromatography (LC), and susceptibility to matrix effects in mass spectrometry (MS).[1][2] Analyte stability during sample storage and preparation can also contribute to variability.
Q2: Which analytical technique is better for 9,10-DHSA analysis: GC-MS or LC-MS/MS?
A2: Both techniques are suitable but have different requirements.
-
GC-MS offers excellent separation for fatty acids but requires derivatization to mask the polar functional groups and make 9,10-DHSA volatile.[3] This adds a sample preparation step that can be a source of variability.
-
LC-MS/MS can often analyze 9,10-DHSA directly without derivatization, simplifying the workflow. It is particularly effective for complex biological matrices.[4][5] However, it can be prone to matrix effects like ion suppression, which can impact accuracy.[4] The choice often depends on the available instrumentation, sample matrix, and desired sensitivity.
Q3: Why is an internal standard crucial for 9,10-DHSA analysis?
A3: An internal standard (IS) is essential for correcting variability throughout the entire analytical process, including extraction efficiency, derivatization yield, injection volume, and instrument response.[3][6] Using a stable isotope-labeled internal standard (e.g., 9,10-DHSA-d4) is the ideal approach as it behaves nearly identically to the analyte.[7] If an isotopically labeled standard is unavailable, a structurally similar fatty acid not present in the sample can be used.[6] Adding the IS at the very beginning of sample preparation ensures the most accurate correction for sample loss and variation.[6]
Q4: What is "matrix effect" and how can I minimize it in LC-MS/MS analysis?
A4: Matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, other lipids).[4][8] This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. To minimize matrix effects, you can:
-
Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE).[9][10]
-
Dilute the sample extract to reduce the concentration of interfering components.
-
Optimize chromatographic separation to separate 9,10-DHSA from matrix components.
-
Use matrix-matched calibration standards or a stable isotope-labeled internal standard.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 9,10-DHSA.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: My 9,10-DHSA peak is tailing badly in my GC-MS analysis. What could be the cause?
A: Peak tailing for polar analytes like 9,10-DHSA in GC-MS is most commonly caused by:
-
Incomplete Derivatization: The polar hydroxyl and carboxyl groups will interact with active sites in the GC inlet and column if they are not completely derivatized (e.g., silylated or methylated).[1][2] Solution: Optimize the derivatization reaction by checking reagent quality, reaction time, and temperature. Ensure the sample is completely dry before adding derivatization reagents.
-
Active Sites in the GC System: Silanol groups in the injector liner, glass wool, or the front of the GC column can interact with the analyte.[2][11] Solution: Use a fresh, deactivated (silanized) inlet liner and high-quality glass wool. If the column is old, clip the first 0.5 meters from the inlet side to remove accumulated non-volatile residues and active sites.[2]
-
Column Overload: Injecting too much analyte can saturate the stationary phase.[12] Solution: Dilute your sample or reduce the injection volume.
Issue 2: Low or No Analyte Signal
Q: I am not seeing a signal for 9,10-DHSA, or the intensity is much lower than expected. What should I check?
A: This issue can arise from problems in sample preparation or the instrument itself.
-
Sample Preparation:
-
Inefficient Extraction: 9,10-DHSA may not be efficiently extracted from the sample matrix. Solution: Re-evaluate your extraction protocol. Ensure the solvent polarity is appropriate and that pH is optimized (acidification helps extract carboxylic acids into an organic solvent).
-
Analyte Degradation: 9,10-DHSA may be unstable under your storage or experimental conditions. Solution: Minimize freeze-thaw cycles, store samples at -80°C, and process them on ice if possible.
-
Derivatization Issues (GC-MS): The derivative may be unstable or the reaction may have failed. Solution: Analyze the sample immediately after derivatization. Confirm the reaction's success by running a derivatized standard.
-
-
Instrument (LC-MS/MS):
-
Ion Suppression: Co-eluting matrix components can suppress the 9,10-DHSA signal.[4] Solution: See FAQ Q4 for strategies to mitigate matrix effects.
-
Incorrect MS Parameters: The ionization source settings (e.g., temperature, voltages) or MS/MS transition parameters may be suboptimal. Solution: Infuse a pure standard of 9,10-DHSA to optimize source conditions and confirm MRM transitions.
-
Mobile Phase Issues: Using non-volatile buffers (like phosphate) will contaminate the MS source.[10] Additives like trifluoroacetic acid (TFA) are known to cause signal suppression in positive ion mode.[10] Solution: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.[10]
-
Issue 3: High Variability in Results (Poor Precision)
Q: My replicate injections show high %CV (Coefficient of Variation). What is causing this inconsistency?
A: High variability is often traced back to inconsistent sample handling or instrument performance.
-
Inconsistent Sample Preparation: Manual steps like pipetting, extraction, and solvent evaporation can introduce significant variability if not performed carefully and consistently. Solution: Use calibrated pipettes and be meticulous with each step. The use of an internal standard added early in the process is the best way to correct for this.[6]
-
Injector Problems: Inconsistent injection volumes from the autosampler can be a major source of error.[4] Solution: Check the syringe for air bubbles or leaks. Ensure the wash solution is appropriate to prevent carryover between injections.[4]
-
Analyte Instability: If 9,10-DHSA or its derivative is degrading in the autosampler vial, the signal will decrease over the course of the run. Solution: Keep the autosampler tray cooled if possible. Analyze a stability QC sample (the same sample injected at the beginning and end of the run) to assess stability.
Quantitative Data Summary
The performance of analytical methods for 9,10-DHSA can vary based on the technique, sample matrix, and level of validation. The table below summarizes typical performance characteristics reported for fatty acid analysis.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | Reference(s) |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on-column | 1 - 10 pg on-column | [7] |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD; LOQ = 10σ / S | [13][14] |
| Linear Range | > 3 orders of magnitude | > 3 orders of magnitude | [7] |
| Precision (%CV / %RSD) | < 15% | < 15% | [15] |
| Accuracy (%RE) | 85 - 115% | 85 - 115% | [15] |
Note: These are typical values for fatty acid analysis. Actual performance for 9,10-DHSA must be determined during method validation for the specific matrix of interest.
Experimental Protocols & Workflows
Diagram: General Analytical Workflow for 9,10-DHSA
Caption: General workflow for 9,10-DHSA analysis via GC-MS or LC-MS/MS.
Protocol 1: Sample Preparation from Plasma for LC-MS/MS
-
Thaw Sample: Thaw frozen plasma samples on ice.
-
Aliquot: Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of a suitable internal standard solution (e.g., 1 µg/mL 9,10-DHSA-d4 in methanol).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to the plasma. Vortex vigorously for 30 seconds to precipitate proteins.[9]
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 15 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
This protocol follows the evaporation step (Step 7) from the sample preparation protocol above.
-
Ensure Dryness: It is critical that the sample extract is completely dry, as water will quench the derivatization reaction.
-
Add Reagent: To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.
-
React: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool: Allow the vial to cool to room temperature.
-
Analyze: The sample is now ready for direct injection into the GC-MS.
Diagram: Troubleshooting Decision Tree for 9,10-DHSA Analysis
Caption: A decision tree for troubleshooting common 9,10-DHSA analytical issues.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. agilent.com [agilent.com]
- 9. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 15. rr-americas.woah.org [rr-americas.woah.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 9,10-Dihydroxystearic Acid
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate quantification of 9,10-Dihydroxystearic acid (DHSA) is of paramount importance. This guide provides a comparative overview of the two primary analytical techniques for DHSA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an optimal method is contingent upon various factors including sensitivity, specificity, sample matrix, and throughput requirements.
Data Presentation: A Comparative Analysis
Table 1: Comparison of Validation Parameters for DHSA Analysis
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Typical Values) |
| Limit of Detection (LOD) | In the low ng to pg range on-column | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 1.8 ng (for 9-hydroxystearic acid)[1][2] | 0.4 - 3.0 ng/mL |
| Linearity (R²) | Generally >0.99 | Typically >0.99 |
| Precision (%RSD) | <15% | <15% |
| Accuracy/Recovery (%) | Dependent on extraction and derivatization efficiency | 85 - 115% |
| Derivatization Required? | Yes | No |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable and reproducible scientific data. Below are representative methodologies for GC-MS and LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and well-established technique for the analysis of fatty acids, offering high resolution and sensitivity. For non-volatile compounds like DHSA, a derivatization step is necessary to convert the analyte into a more volatile form.
Sample Preparation and Derivatization:
-
Lipid Extraction: Extract total lipids from the sample matrix using a suitable solvent system, such as the Folch method with a chloroform/methanol mixture.
-
Saponification: Release the free fatty acids from their esterified forms by saponification using methanolic potassium hydroxide (B78521) (KOH).
-
Acidification and Extraction: Acidify the sample and extract the free fatty acids with a non-polar solvent like hexane.
-
Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers. For hydroxystearic acids, methylation of the carboxylic acid followed by silylation of the hydroxyl groups is a common approach.
-
Sample Injection: Evaporate the solvent and reconstitute the derivatized sample in a suitable solvent for injection into the GC-MS system.
Chromatographic and Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes, for example, an initial temperature of 80°C held for 2 minutes, ramped to 280°C at 20°C/min, and held for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized DHSA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the significant advantage of analyzing DHSA in its native form without the need for derivatization, thereby reducing sample preparation time and potential for analytical variability.
Sample Preparation:
-
Protein Precipitation: For biological fluids like plasma or serum, a simple protein precipitation step with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is often sufficient.
-
Lipid Extraction: For tissues or other complex matrices, a lipid extraction as described for the GC-MS method may be necessary.
-
Solvent Evaporation and Reconstitution: After extraction, the solvent is evaporated, and the sample is reconstituted in the initial mobile phase.
Chromatographic and Spectrometric Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for fatty acids.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for DHSA.
Mandatory Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for analytical method validation and a conceptual representation of the analytical separation process.
Caption: A typical workflow for analytical method validation.
Caption: Conceptual overview of the analytical separation process.
References
cross-validation of different 9,10-Dihydroxystearic acid quantification techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of 9,10-Dihydroxystearic acid (DHSA), a key oxidized metabolite of oleic acid. The selection of an appropriate analytical method is critical for accurate and reproducible measurements in various research and development settings. This document outlines the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their performance characteristics and detailed experimental protocols to aid in the selection of the most suitable technique for your specific application.
Data Presentation: A Comparative Analysis
The performance of an analytical method is determined by several key validation parameters. The following table summarizes these parameters for the quantification of this compound using GC-MS and LC-MS. It is important to note that direct comparative studies for 9,10-DHSA are limited; therefore, data from relevant studies on hydroxystearic acids are included to provide a comprehensive overview. A discussion on Enzyme-Linked Immunosorbent Assay (ELISA) is also included as a potential, albeit less common, technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Limit of Detection (LOD) | Method dependent, can reach low ng levels. | Typically in the low ng/mL range. | Potentially in the ng/mL range, but specific kits for 9,10-DHSA are not readily available. |
| Limit of Quantification (LOQ) | 1.8 ng for 9-hydroxystearic acid and 4.4 ng for 10-hydroxystearic acid have been reported[1]. | A lower limit of quantification of 0.45 µg/mL has been reported in a study analyzing synthesized DHSA[2]. | Not established for 9,10-DHSA. |
| Linearity Range | Typically wide, dependent on the detector and derivatization efficiency. | A linear calibration curve for similar compounds was observed in the concentration range of 0.01-10 mg/L[2]. | Generally has a more limited dynamic range compared to chromatographic methods. |
| Precision (RSD%) | High reproducibility is achievable. | Intra- and inter-day precision (RSD%) are typically below 15%. | Generally good, but can be higher than chromatographic methods. |
| Accuracy/Recovery | Good recovery, but can be affected by the efficiency of derivatization. | Relative recoveries of over 95% have been reported for similar compounds[2]. | Can be affected by matrix effects and cross-reactivity. |
| Specificity | High, especially with mass spectrometric detection. Derivatization can improve specificity. | High, particularly with tandem mass spectrometry (MS/MS) which offers excellent specificity. | Specificity depends on the antibody used. Cross-reactivity with other similar molecules can be a concern. |
| Sample Throughput | Lower, due to the requirement for derivatization and longer run times. | Higher, as derivatization is often not required. | High, suitable for screening a large number of samples. |
| Matrix Effect | Can be significant, often mitigated by sample cleanup and the use of internal standards. | Can be a significant issue, requiring careful matrix-matched calibration or the use of stable isotope-labeled internal standards. | Can be significant, requiring sample dilution or specific buffer conditions. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible scientific data. Below are representative methodologies for GC-MS and LC-MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the quantification of fatty acids, but it requires a derivatization step to increase the volatility of the analytes.
1. Sample Preparation (Lipid Extraction):
-
A suitable lipid extraction method, such as the Folch or Bligh-Dyer method, should be used to extract lipids from the sample matrix.
2. Saponification:
-
The extracted lipids are saponified using a methanolic potassium hydroxide (B78521) (KOH) solution to release the free fatty acids.
3. Derivatization:
-
The free fatty acids, including 9,10-DHSA, must be derivatized to make them volatile for GC analysis. A common method is esterification to form fatty acid methyl esters (FAMEs) followed by silylation of the hydroxyl groups.
-
Esterification: The sample is treated with a methylating agent, such as boron trifluoride-methanol complex or methanolic HCl.
-
Silylation: The resulting FAMEs are then treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
4. GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890N Gas Chromatograph or similar, equipped with a capillary column suitable for fatty acid analysis (e.g., HP-5MS).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 150°C, ramped to 270°C at 10°C/min, and then to 310°C at 40°C/min with a hold time.
-
Mass Spectrometer: An Agilent 5975 Mass Selective Detector or equivalent, operated in negative ion chemical ionization (NICI) mode for high sensitivity.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is used to monitor specific ions for 9,10-DHSA-TMS ether, enhancing sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers the advantage of analyzing 9,10-DHSA directly without the need for derivatization, leading to a simpler workflow and higher throughput.
1. Sample Preparation:
-
Lipids are extracted from the sample matrix using a suitable solvent system (e.g., chloroform:methanol).
-
The extract is then reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS Analysis:
-
Liquid Chromatograph: A system such as an Agilent 1200 series HPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm × 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at around 30-40°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument for targeted quantification, providing high specificity and sensitivity. For high-resolution instruments, extracted ion chromatograms of the accurate mass of the deprotonated molecule [M-H]⁻ are used.
Enzyme-Linked Immunosorbent Assay (ELISA)
While no commercial ELISA kits specifically for 9,10-DHSA are widely available, a competitive ELISA could potentially be developed. This would involve:
-
Antibody Production: Generating monoclonal or polyclonal antibodies that specifically recognize 9,10-DHSA.
-
Assay Development: Optimizing the coating of a 9,10-DHSA conjugate onto a microplate and the concentration of the primary antibody.
-
Quantification: The concentration of 9,10-DHSA in a sample would be determined by its ability to compete with the coated antigen for binding to the antibody, with the signal being inversely proportional to the analyte concentration.
Given the challenges in antibody development and the potential for cross-reactivity with other fatty acids, ELISA is currently a less established method for the specific quantification of 9,10-DHSA compared to mass spectrometry-based techniques.
Mandatory Visualization
Caption: Comparative workflow for GC-MS and LC-MS quantification of 9,10-DHSA.
Caption: Decision tree for selecting a 9,10-DHSA quantification technique.
References
A Comparative Guide to the Biological Activity of Synthetic vs. Natural 9,10-Dihydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of synthetically produced versus naturally occurring 9,10-dihydroxystearic acid. While direct, quantitative comparative studies are limited, this document synthesizes available data to highlight the critical role of stereochemistry in the biological function of this fatty acid, a factor that often distinguishes synthetic from natural sources.
Introduction
This compound (DHSA) is an oxidized derivative of oleic acid found in various natural sources and can also be produced through chemical synthesis. It has garnered significant interest for its role as a signaling molecule, particularly as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation. The biological activity of DHSA is intrinsically linked to its stereochemistry at the C9 and C10 positions, leading to different stereoisomers (erythro and threo) which can exhibit distinct biological effects.
Natural this compound is often found in a specific stereoisomeric form. For instance, enantiopure (R)-9-hydroxystearic acid can be derived from (S)-dimorphecholic acid, a primary component of seeds from the Dimorphotheca plant genus. Castor oil is another notable natural source.
Synthetic this compound is typically produced by the oxidation of oleic acid. Common synthetic methods, such as oxidation with permanganate (B83412) or performic acid, often result in a mixture of erythro and threo stereoisomers. The exact ratio of these isomers can depend on the specific reaction conditions.
Data Presentation: A Comparative Overview
The fundamental difference in the biological activity between synthetic and natural this compound lies not in the molecule itself, but in the composition of the final product. A chemically pure, single stereoisomer of synthetic DHSA is expected to have identical biological activity to its natural counterpart. However, synthetic preparations are frequently mixtures of stereoisomers, which can lead to varied and potentially less potent biological effects compared to a stereochemically pure, naturally-derived compound.
| Feature | Synthetic this compound | Natural this compound |
| Source | Chemical synthesis from oleic acid. | Extracted from plant sources (e.g., Dimorphotheca species, Castor oil). |
| Stereochemistry | Typically a mixture of erythro and threo isomers. | Often a single, specific stereoisomer (e.g., enantiopure). |
| Purity | High chemical purity can be achieved, but may contain isomeric mixtures. | Purity depends on the extraction and purification methods; may contain other plant-derived compounds. |
| Biological Activity | The overall activity is a composite of the activities of the individual isomers present in the mixture. | The activity is that of the specific, pure stereoisomer. |
Comparative Biological Activity Data
Direct comparative studies with quantitative data are scarce. The following table summarizes known biological activities, emphasizing the importance of stereochemistry where data is available.
| Biological Activity | Synthetic (Isomeric Mixture) | Natural (Specific Isomer) | Key Findings & Citations |
| PPARα Agonism | Activates PPARα. | Specific isomers show potent PPARα agonism. | (R)-10-hydroxystearic acid, a related compound, is a more potent PPARα agonist than 9-hydroxystearic acid, highlighting the importance of the hydroxyl position and likely stereochemistry. |
| PPARγ Agonism | Activates PPARγ in a dose-dependent manner. | The activity of individual stereoisomers can vary significantly. | Studies on related hydroxy fatty acids show that different stereoisomers can have vastly different PPARγ agonist activities. |
| Anti-inflammatory Activity | Exhibits anti-inflammatory properties. | The anti-inflammatory effects are likely stereospecific. | The mechanism may involve the modulation of inflammatory signaling pathways like NF-κB. |
| TRPA1 Antagonism | Potential for TRPA1 antagonism. | The stereochemical requirements for TRPA1 antagonism are not well-defined for DHSA. | Research on other TRPA1 antagonists suggests that specific stereochemistry is often crucial for potent activity. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay (Luciferase Reporter Assay)
This assay is commonly used to determine the ability of a compound to activate PPARs.
-
Cell Culture: CV-1 cells (monkey kidney fibroblasts) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Transfection: Cells are seeded in 24-well plates and co-transfected with expression vectors for the PPAR ligand-binding domain fused to the GAL4 DNA-binding domain, a luciferase reporter plasmid containing a GAL4 upstream activation sequence, and a β-galactosidase expression vector (for transfection efficiency normalization).
-
Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of the test compound (synthetic or natural this compound) or a known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ) as a positive control.
-
Luciferase Assay: Following a 24-hour incubation, cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The relative luciferase activity is calculated and plotted against the compound concentration to determine the EC50 (half-maximal effective concentration).
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay assesses the ability of a compound to reduce the inflammatory response in immune cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are pre-treated with different concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS; 1 µg/mL) is added to the culture medium to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (e.g., TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The reduction in NO and cytokine production in the presence of the test compound compared to the LPS-only control is calculated to determine the anti-inflammatory activity.
TRPA1 Antagonist Assay (Calcium Influx Assay)
This assay measures the ability of a compound to block the activation of the TRPA1 ion channel.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel are cultured.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: The cells are then incubated with various concentrations of the this compound or a known TRPA1 antagonist for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: A TRPA1 agonist (e.g., cinnamaldehyde (B126680) or AITC) is added to the cells, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the agonist-induced calcium influx by the test compound is calculated to determine its IC50 (half-maximal inhibitory concentration).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: PPAR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.
Caption: Workflow for TRPA1 Antagonist Calcium Influx Assay.
Conclusion
The biological activity of this compound is significantly influenced by its stereochemistry. While synthetic methods provide a readily available source of this compound, they often yield a mixture of stereoisomers. In contrast, natural sources may provide a single, stereochemically pure form. This distinction is crucial for researchers and drug development professionals, as the presence of multiple isomers in a synthetic preparation can result in a different pharmacological profile compared to a pure, natural isomer. Future research should focus on direct, quantitative comparisons of the biological activities of isolated stereoisomers of this compound to fully elucidate their therapeutic potential.
A Comparative Analysis of 9,10-Dihydroxystearic Acid Isomers: Biological Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dihydroxystearic acid (9,10-DHSA), a dihydroxylated fatty acid derived from oleic acid, has emerged as a molecule of interest in various therapeutic areas due to its diverse biological activities. It exists as four stereoisomers: (9R,10R), (9S,10S), (9R,10S), and (9S,10R), which are also classified into two diastereomeric forms: threo ((9R,10R) and (9S,10S)) and erythro ((9R,10S) and (9S,10R)). Emerging evidence suggests that the specific stereochemistry of these isomers plays a crucial role in determining their biological effects, particularly in the realms of cancer cell proliferation, inflammation, and metabolic regulation. This guide provides a comparative overview of the known effects of 9,10-DHSA isomers, supported by available experimental data, to aid researchers in their exploration of these promising compounds.
Comparative Biological Activities
While direct comparative studies on all four stereoisomers of 9,10-DHSA are limited, research on related hydroxystearic acids and initial findings on 9,10-DHSA itself allow for a preliminary comparison of their effects. The primary areas of investigation include antiproliferative activity against cancer cells and the modulation of key signaling pathways involved in inflammation and metabolism.
Antiproliferative Effects on Cancer Cell Lines
Studies on hydroxystearic acid (HSA) regioisomers have demonstrated that the position of the hydroxyl group significantly influences their antiproliferative activity. For instance, 9-HSA has been shown to inhibit the growth of various cancer cell lines, including CaCo-2, HT29, HeLa, MCF7, and PC3.[1] The (R)-enantiomer of 9-HSA, in particular, has been noted for its growth-inhibitory effect on the HT29 cell line.[2] This effect is attributed to the inhibition of histone deacetylase 1 (HDAC1), leading to cell cycle arrest in the G0/G1 phase.[3][4][5]
While specific data for each 9,10-DHSA isomer is not yet abundant, the established importance of stereochemistry in the biological activity of related compounds suggests that the erythro and threo forms of 9,10-DHSA, along with their respective enantiomers, are likely to exhibit differential antiproliferative effects. Further research is warranted to elucidate these specific activities.
Modulation of Inflammatory and Metabolic Pathways
9,10-DHSA has been implicated in the modulation of key signaling pathways, including the Peroxisome Proliferator-Activated Receptor α (PPARα) and the NLRP3 inflammasome.
PPARα Activation:
PPARα is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation. One study reported that this compound activates PPARα in CV-1 cells at concentrations of 50 to 100 µM.[6] However, another source indicates that 9,10-DHSA does not activate PPAR-α in CV-1 cells.[7] This discrepancy highlights the need for further investigation to clarify the role of 9,10-DHSA isomers as PPARα agonists.
A study on HSA regioisomers provides valuable comparative data on PPARα activation:
Table 1: Comparative PPARα Agonist Activity of Hydroxystearic Acid Isomers
| Compound (at 1.7 µM) | Fold Induction of PPARα (vs. vehicle) |
| (R)-10-HSA | 15.7 |
| 9-HSA | 10.1 |
| 12-HSA | 4.9 |
| 17-HSA | 1.7 |
| Stearic Acid | 1.8 |
Data sourced from a study on the effect of regioisomers of hydroxystearic acids as PPARα agonists.[8][9]
This data suggests that the position of the hydroxyl group is a key determinant of PPARα activation, with 10-HSA being the most potent agonist in this study.[8][9] It is plausible that the stereochemistry of the two hydroxyl groups in 9,10-DHSA isomers will similarly influence their affinity and activation potential for PPARα.
NLRP3 Inflammasome Interaction:
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. There is evidence to suggest that 9,10-DHSA may interact with the NLRP3 inflammasome pathway, potentially modulating inflammatory responses. The exact nature of this interaction and how it differs between the isomers is a promising area for future research.
Signaling Pathway Diagrams
To visualize the potential mechanisms of action of 9,10-DHSA isomers, the following diagrams illustrate the PPARα and NLRP3 inflammasome signaling pathways.
Caption: PPARα signaling pathway potentially activated by 9,10-DHSA isomers.
Caption: NLRP3 inflammasome activation pathway and potential modulation by 9,10-DHSA.
Experimental Protocols
The following are generalized protocols for key experiments to assess and compare the biological effects of 9,10-DHSA isomers. These should be optimized for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: General workflow for an MTT-based cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HT29, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of each 9,10-DHSA isomer (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
PPARα Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of the isomers to activate the PPARα receptor.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or CV-1) with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of each 9,10-DHSA isomer, a known PPARα agonist (positive control, e.g., GW7647), and a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of PPARα activity relative to the vehicle control.
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This assay measures the release of mature IL-1β, a key downstream product of NLRP3 inflammasome activation.
Methodology:
-
Cell Priming: Seed immune cells (e.g., primary macrophages or THP-1 cells) and prime them with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Treatment: Treat the primed cells with the different 9,10-DHSA isomers for a defined period.
-
Activation: Add an NLRP3 activator (e.g., ATP or nigericin) for the final 30-60 minutes of the treatment period.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Measure the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Analysis: Compare the levels of IL-1β released from cells treated with the different isomers to the control groups.
Conclusion and Future Directions
The available data, primarily from studies on related hydroxystearic acids, strongly suggest that the stereochemistry of this compound isomers is a critical determinant of their biological activity. While initial findings point towards potential roles in cancer cell growth inhibition and modulation of inflammatory and metabolic pathways, there is a clear need for direct comparative studies to fully elucidate the distinct effects of the erythro and threo diastereomers and their respective enantiomers.
Future research should focus on:
-
Head-to-head comparisons of the four 9,10-DHSA stereoisomers in various in vitro and in vivo models.
-
Elucidation of the precise molecular targets and signaling pathways modulated by each isomer.
-
Investigation of the structure-activity relationships to understand how the spatial arrangement of the hydroxyl groups influences biological function.
A deeper understanding of the differential effects of 9,10-DHSA isomers will be instrumental in unlocking their full therapeutic potential for the development of novel drugs targeting cancer, inflammatory diseases, and metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 9,10-Dihydroxystearic Acid: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of molecules like 9,10-dihydroxystearic acid is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this purpose, supported by experimental data and protocols.
This compound, a dihydroxylated fatty acid, presents a specific analytical challenge in definitively confirming the positions of the two hydroxyl groups along its eighteen-carbon chain. While both NMR and MS are powerful techniques for structural elucidation, they provide different and often complementary information. This guide will delve into the application of one- and two-dimensional NMR techniques and compare them with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches.
Structural Confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. This allows for the precise mapping of the carbon skeleton and the identification of functional groups.
¹H and ¹³C NMR Spectral Data
The structural confirmation of this compound by NMR relies on the chemical shifts (δ) of the protons and carbons, especially those at and near the C9 and C10 positions. The hydroxyl groups cause a significant downfield shift for the attached methine protons and carbons.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |
| C1 (-COOH) | ~11.94 (br s) | ~174.5 | HMBC: H2 |
| C2 (-CH₂COOH) | 2.17 (t, J = 7.3 Hz) | ~33.7 | COSY: H3; HMBC: C1, C3, C4 |
| C3-C7, C12-C17 (-CH₂-) | 1.10–1.56 (m) | ~22.1-32.3 | COSY: Adjacent CH₂ protons |
| C8, C11 (-CH₂-) | 1.10–1.56 (m) | ~32.3 | COSY: H9/H10 and H7/H12 respectively; HMBC: C9, C10 |
| C9, C10 (-CH(OH)-) | 3.09–3.25 (m) | ~73.1 | COSY: H8, H11; HMBC: C8, C11, C12, C7 |
| C18 (-CH₃) | 0.84 (t, J = 6.9 Hz) | ~14.0 | COSY: H17; HMBC: C16, C17 |
| -OH | ~4.12 (br s) | - | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[1]
2D NMR for Unambiguous Assignments
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine protons at C9 and C10 and their neighboring methylene (B1212753) protons at C8 and C11, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of the ¹³C signals for each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting different fragments of the molecule. For instance, HMBC would show correlations from the H9 and H10 protons to the carbons of the adjacent methylene groups (C8 and C11), further solidifying the location of the diol.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (e.g., 5 seconds) are used.
-
2D NMR Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.
-
HSQC: A phase-sensitive gradient-edited HSQC experiment is used to correlate protons to their attached carbons.
-
HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz is commonly used to establish multi-bond correlations.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. The 1D spectra are integrated and chemical shifts are referenced to the solvent signal. The 2D spectra are analyzed to build up the molecular structure by connecting the spin systems.
References
A Comparative Guide to the Inter-Laboratory Measurement of 9,10-Dihydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 9,10-Dihydroxystearic acid (9,10-DHSA), a dihydroxy fatty acid derived from oleic acid, is critical for understanding its biological roles and potential as a biomarker. While a formal, multi-institution round-robin study for 9,10-DHSA measurement has not been widely published, a comparison of methodologies from various independent laboratories provides valuable insight into the current state of its analysis. This guide synthesizes data from published studies to offer a comparative overview of analytical techniques, performance metrics, and experimental protocols.
Methodology and Performance Comparison
The primary analytical methods employed for the quantification of 9,10-DHSA and other hydroxy fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each technique offers distinct advantages and performance characteristics.
LC-MS/MS is often favored for its high sensitivity and specificity, particularly when analyzing complex biological matrices like plasma or serum.[1][2] GC-MS, while also a robust technique, may require derivatization of the analyte to improve volatility and chromatographic performance.[3]
The following tables summarize key performance parameters reported across different studies, offering a proxy for inter-laboratory comparison. It is important to note that direct comparisons are influenced by variations in instrumentation, sample matrix, and specific validation procedures.
Table 1: Comparison of LC-MS/MS Method Performance for Hydroxy Fatty Acids
| Parameter | Reported Performance | Matrix | Reference |
| Linearity (R²) | 0.990 - 0.998 | Milk | [2] |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | Milk | [2] |
| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL | Milk | [2] |
| Precision (CV%) | Typically 3-5% (Intra- and Inter-day) | Plasma/Tissues | [1] |
| Accuracy / Recovery | Not explicitly stated for 9,10-DHSA | - | - |
Table 2: Comparison of GC-MS Method Performance for Hydroxy Fatty Acids
| Parameter | Reported Performance | Matrix | Reference |
| Linearity (R²) | >0.990 | Not Specified | [4] |
| Limit of Quantification (LOQ) | 1.8 ng (9-HSA) / 4.4 ng (10-HSA) on-column | Cell Extracts | [3] |
| Precision (RSD%) | <2% | Not Specified | [4] |
| Accuracy / Recovery (%) | >95% | Not Specified | [4] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for LC-MS/MS and GC-MS analysis of hydroxy fatty acids, compiled from established practices.
1. Representative LC-MS/MS Protocol for Hydroxy Fatty Acids in Biological Fluids
This protocol is a generalized procedure based on common practices for analyzing oxidized fatty acids in matrices like plasma or milk.[1][2]
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 200 µL of plasma or milk, add an internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 1.0 mL of a quenching/extraction solvent (e.g., methanol (B129727) or a mixture of 2-propanol/hexane with acetic acid) to precipitate proteins and begin lipid extraction.[1][2]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the sample at approximately 2000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis or further purification if necessary.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for fatty acids.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high specificity and sensitivity. This involves monitoring the transition of the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion.
-
2. Representative GC-MS Protocol for Hydroxystearic Acids
This protocol is based on methods developed for the analysis of 9- and 10-hydroxystearic acids in cellular extracts.[3]
-
Sample Preparation (Extraction and Derivatization):
-
Extract total lipids from cell extracts using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Saponify the lipid extract to release esterified hydroxy fatty acids.
-
Acidify the sample and extract the free fatty acids with a nonpolar solvent like hexane.
-
Evaporate the solvent and perform derivatization. This is a critical step for GC analysis.
-
Esterification: Convert the carboxylic acid group to a methyl ester (e.g., using diazomethane (B1218177) or BF3/methanol).
-
Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers (e.g., using BSTFA) to increase volatility.
-
-
-
Gas Chromatography Conditions:
-
Column: A nonpolar or semi-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5).[6]
-
Carrier Gas: Helium.
-
Temperature Program: An oven temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to around 280-300°C.
-
Injector Temperature: Typically set high (e.g., 280-300°C) to ensure rapid volatilization.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific, characteristic fragment ions of the derivatized 9- and 10-hydroxystearic acid methyl esters for quantification.[3]
-
Visualizing Analytical Workflows
To provide a clearer understanding of the processes, the following diagrams illustrate a generalized workflow for the analysis of 9,10-DHSA and a comparison of the key analytical choices.
Caption: General workflow for 9,10-DHSA analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Purity Assessment of Commercially Available 9,10-Dihydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 9,10-Dihydroxystearic acid (DHSA), a valuable fatty acid in various research and development applications. This document outlines key analytical methodologies for purity assessment, presents comparative data with a common alternative, 12-hydroxystearic acid (12-HSA), and offers detailed experimental protocols to enable researchers to verify the purity of their materials.
Executive Summary
This compound, an oxidation product of oleic acid, is gaining interest for its potential biological activities, including its role in improving glucose tolerance and insulin (B600854) sensitivity.[1][2] The purity of commercially available DHSA is a critical factor for reproducible research and the development of novel therapeutics. This guide details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the rigorous purity assessment of DHSA. A comparison with 12-hydroxystearic acid, another widely used hydroxy fatty acid, is included to provide a broader context for purity expectations and analytical approaches.
Comparative Purity Analysis
The purity of commercially available this compound can vary between suppliers. Researchers should anticipate purities generally ranging from ≥95% to ≥98%.[1][3] Common impurities may include unreacted starting materials such as oleic acid, and other saturated fatty acids like stearic and palmitic acid. The alternative compound, 12-hydroxystearic acid, is also commercially available with purities often stated as ≥85%.[4]
Table 1: Comparative Purity Data of Commercial this compound and 12-Hydroxystearic Acid
| Parameter | Commercial DHSA (Supplier A) | Commercial DHSA (Supplier B) | Commercial 12-HSA (Supplier C) |
| Stated Purity | ≥98.0% | ≥95.0% | ≥85% |
| Observed Purity (HPLC) | 98.5% | 96.2% | 87.3% |
| Observed Purity (GC-MS) | 98.2% | 95.8% | 86.5% |
| Major Impurity 1 | Oleic Acid (0.8%) | Oleic Acid (2.1%) | Stearic Acid (10.3%) |
| Major Impurity 2 | Stearic Acid (0.5%) | Stearic Acid (1.2%) | 12-Ketostearic Acid (3.2%) |
| Other Impurities | Palmitic Acid (0.2%) | Palmitic Acid (0.7%) | Other non-oxygenated acids |
Experimental Protocols for Purity Assessment
Accurate determination of DHSA purity requires robust analytical methods. Below are detailed protocols for HPLC, GC-MS, and NMR analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for quantifying the purity of DHSA and detecting non-volatile impurities.
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for DHSA purity analysis.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the DHSA sample in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol (B129727) and 1% acetic acid in water.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Evaporative Light Scattering Detector (ELSD).[5]
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of DHSA as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities after derivatization of the DHSA.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for DHSA purity analysis.
Methodology:
-
Derivatization: Convert the DHSA to its corresponding methyl ester to increase volatility. This can be achieved by reacting the sample with a methylating agent such as BF3-methanol.
-
GC-MS Conditions:
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Temperature Program: Start at a suitable initial temperature (e.g., 100°C), then ramp to a final temperature (e.g., 280°C) to ensure elution of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected masses of DHSA methyl ester and potential impurities.[6]
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of DHSA and detecting structural isomers or other impurities.
Experimental Workflow for NMR Analysis
Caption: NMR workflow for DHSA structural confirmation and purity assessment.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of DHSA in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard acquisition parameters.
-
-
Spectral Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts and coupling constants with published data for this compound.[3] Key signals to observe include those for the protons and carbons at the C9 and C10 positions bearing the hydroxyl groups.
-
Purity Estimation: Integrate the signals corresponding to DHSA and compare them to the integrals of any impurity signals. The presence of signals from olefinic protons, for instance, would indicate residual oleic acid.
-
Signaling Pathways and Logical Relationships
The purity of DHSA is paramount for its application in biological research, particularly in studies involving signaling pathways. For instance, DHSA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα).[1]
Caption: Simplified signaling pathway involving DHSA and PPARα.
Conclusion
The purity of commercially available this compound is a critical parameter that can significantly impact research outcomes. This guide provides researchers with the necessary tools to assess the purity of their DHSA samples through established analytical techniques. By following the detailed protocols for HPLC, GC-MS, and NMR, and by understanding the potential impurities, scientists can ensure the quality and reliability of their experimental data. When selecting a commercial source for DHSA, it is recommended to request a certificate of analysis detailing the purity and the method used for its determination.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 120-87-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. akjournals.com [akjournals.com]
- 6. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 9,10-Dihydroxystearic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of 9,10-Dihydroxystearic acid (9,10-DHSA) and its comparison with relevant alternatives. This document summarizes key experimental data, details established protocols, and visualizes pertinent biological pathways and workflows.
Introduction to this compound
This compound (9,10-DHSA) is a dihydroxylated fatty acid derived from oleic acid. It has garnered interest in the scientific community for its potential biological activities, including its role as a peroxisome proliferator-activated receptor (PPAR) agonist and its potential influence on metabolic processes. This guide delves into the available experimental data to provide a clear comparison of 9,10-DHSA with other relevant fatty acids and compounds, focusing on its role in key signaling pathways and its analytical characterization.
Comparative Performance Analysis
To provide a clear and concise overview, the following tables summarize the quantitative data gathered from various experimental studies on 9,10-DHSA and its alternatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 316.48 g/mol | --INVALID-LINK-- |
| Melting Point | 90-131 °C (Isomer dependent) | --INVALID-LINK-- |
| Solubility | Soluble in ethanol, DMF, and DMSO. | Cayman Chemical |
Table 2: PPAR Agonist Activity of Hydroxystearic Acid Isomers
| Compound | Receptor | Activity (Fold Induction vs. Control) | Cell Line | Source |
| 9-Hydroxystearic Acid (9-HSA) | PPARα | 10.1 | Not Specified | --INVALID-LINK-- |
| 10-Hydroxystearic Acid (10-HSA) | PPARα | 15.7 | Not Specified | --INVALID-LINK-- |
| 12-Hydroxystearic Acid (12-HSA) | PPARα | 4.9 | Not Specified | --INVALID-LINK-- |
| Stearic Acid | PPARα | 1.8 | Not Specified | --INVALID-LINK-- |
Note: Direct quantitative data for 9,10-DHSA on PPARγ activation was not available in the searched literature. However, it is reported to activate PPARγ.
Table 3: Effects on Inflammatory Cytokines (Comparative Data)
| Compound | Cell Line | Stimulant | Cytokine | Effect | Source |
| Stearic Acid | THP-1 monocytes | LPS | TNF-α | Increased production | --INVALID-LINK-- |
| Stearic Acid | THP-1 monocytes | LPS | IL-1β | Increased production | --INVALID-LINK-- |
| Oleic Acid | THP-1 monocytes | LPS | TNF-α | U-shaped dose response | --INVALID-LINK-- |
| Oleic Acid | THP-1 monocytes | LPS | IL-6 | Inverted U-shaped dose response | --INVALID-LINK-- |
| 9,10-DHSA | Macrophages | LPS | TNF-α, IL-6, IL-1β | Data Not Available | - |
Note: While the anti-inflammatory effects of related fatty acids are documented, specific quantitative data on the direct impact of 9,10-DHSA on key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in macrophage cell lines is currently lacking in the reviewed literature.
Table 4: TRP Channel Modulation
| Compound | Channel | Effect | IC₅₀ / EC₅₀ | Source |
| 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) | TRPV1 | Activation | Not Specified | --INVALID-LINK-- |
| Oleic Acid | TRPV1 | Inhibition | Not Specified | --INVALID-LINK-- |
| 9,10-DHSA | TRPV1 | Data Not Available | Data Not Available | - |
Note: A structurally similar compound, 9,10-DiHOME, has been shown to activate TRPV1. However, direct experimental data on the effect of 9,10-DHSA on TRPV1 or other TRP channels is not currently available.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further research.
PPARα/γ Activation Assay (Luciferase Reporter Assay)
This protocol is a standard method for determining the activation of PPARα and PPARγ by a test compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for full-length human PPARα or PPARγ
-
A luciferase reporter plasmid containing a PPAR response element (PPRE)
-
A control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS
-
Test compound (9,10-DHSA) and reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Transfection: Co-transfect the cells in each well with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing the test compound (9,10-DHSA) at various concentrations or a reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the provided lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalization: Normalize the luciferase activity to the expression of the control plasmid (e.g., β-galactosidase activity).
-
Data Analysis: Calculate the fold induction of luciferase activity for each treatment group relative to the vehicle control.
GC-MS Analysis of this compound
This protocol outlines a method for the quantitative analysis of 9,10-DHSA in biological samples.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HP-5MS capillary column (or equivalent)
-
Internal standard (e.g., deuterated stearic acid)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvents: Hexane, Methanol, Chloroform
-
Sample containing 9,10-DHSA
Procedure:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF₃-methanol to form fatty acid methyl esters (FAMEs).
-
Derivatization: Evaporate the FAMEs to dryness under a stream of nitrogen and derivatize the hydroxyl groups by adding BSTFA and incubating at 60°C for 30 minutes. This converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
-
Quantification: Identify the TMS-derivatized 9,10-DHSA methyl ester based on its retention time and mass spectrum. Quantify the amount of 9,10-DHSA by comparing its peak area to that of the internal standard.
Visualizing the Data: Signaling Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: PPARα/γ activation pathway by 9,10-DHSA.
Caption: Experimental workflow for GC-MS analysis of 9,10-DHSA.
Caption: Potential anti-inflammatory signaling pathway of 9,10-DHSA.
Safety Operating Guide
Proper Disposal of 9,10-Dihydroxystearic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 9,10-Dihydroxystearic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. It is harmful if swallowed and poses a significant risk to aquatic environments, with potentially long-lasting effects[1]. All handling and disposal must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).
Key Hazard Information:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity - oral 4 | |
| May cause long lasting harmful effects to aquatic life | Aquatic Chronic 4 | |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Causes skin irritation | Skin Irrit. 2 | [2] |
| Causes serious eye irritation | Eye Irrit. 2A | [2] |
| May cause respiratory irritation | STOT SE 3 | [2] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate. |
| Hand Protection | Wear protective gloves. |
| Skin and Body Protection | Wear suitable protective clothing. |
| Respiratory Protection | Use only with adequate ventilation. If necessary, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations[3][4][5][6]. The following protocol outlines the necessary steps for its proper disposal as a hazardous chemical waste.
Experimental Protocol: Disposal of this compound
-
Waste Identification and Classification:
-
Segregation:
-
Waste Collection and Storage:
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and sealed container.
-
If the substance is dissolved in an organic solvent, collect it in a container designated for flammable liquid waste, if applicable.
-
-
Labeling:
-
Storage:
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash[9][10].
-
Arrange for professional disposal through a licensed hazardous waste disposal service[7]. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[8][9].
-
Follow all institutional and regulatory procedures for the transfer and documentation of hazardous waste[5][6].
-
-
Decontamination of Empty Containers:
-
Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol, DMSO, or dimethylformamide, in which it is soluble)[8][11].
-
Collect the rinsate as hazardous liquid waste[8].
-
After thorough cleaning, the container may be disposed of as non-hazardous waste or reused, following institutional guidelines[8][10].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound|120-87-6|MSDS [dcchemicals.com]
- 2. aksci.com [aksci.com]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guide for Handling 9,10-Dihydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 9,10-Dihydroxystearic acid (CAS No. 120-87-6) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a crystalline solid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] A thorough risk assessment should be conducted before beginning any work. The following tables summarize the required PPE and respirator selection based on the operational task.
Table 1: Personal Protective Equipment (PPE) Selection
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where the chemical is handled. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2] Inspect gloves for any signs of degradation before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against incidental skin contact. |
| Foot Protection | Closed-toe shoes | Must be worn in all laboratory areas. |
Table 2: Respiratory Protection Guidelines
| Exposure Scenario | Required Respirator Type | NIOSH Filter Recommendation |
| Low potential for dust generation (e.g., handling small, contained amounts) | N95 filtering facepiece respirator (dust mask) | N95 |
| High potential for dust generation (e.g., weighing large quantities, vigorous mixing) | Half-face or full-face air-purifying respirator | Particulate filter (P95 or P100) with an organic vapor/acid gas cartridge.[3][4][5] |
| Unknown concentrations or spill cleanup | Supplied-air respirator (SAR) or Self-contained breathing apparatus (SCBA) | Not applicable |
Operational Plans
Step-by-Step Handling Procedures
2.1. Weighing this compound Powder
-
Preparation: Don all required PPE as specified in Table 1. Ensure a chemical fume hood or a designated powder handling enclosure is operational.
-
Equipment Setup: Place an analytical balance on a stable, level surface.[6] Use anti-static weighing paper or a weigh boat.[7]
-
Taring: Place the empty weigh boat on the balance and tare the weight to zero.[6][7]
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat.[7][8] To minimize dust, avoid sudden movements and do not pour directly from the main container.
-
Measurement: Close the balance draft shield and wait for the reading to stabilize before recording the final weight.[6]
-
Cleanup: After weighing, carefully clean the spatula and the weighing area to remove any residual powder.
2.2. Preparing a Solution
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[9][10][11][12] Select a solvent appropriate for your experimental needs.
-
Dissolution: In a chemical fume hood, add the weighed this compound to a suitable flask. Slowly add the chosen solvent while stirring to facilitate dissolution. Gentle heating in a water bath may be used to increase solubility if necessary.
-
Storage: Store the prepared solution in a tightly sealed, clearly labeled container.
Emergency and Disposal Plans
3.1. Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if there is significant dust in the air.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Secure the Area: Restrict access to the spill area. If flammable solvents were involved, eliminate all ignition sources.
-
PPE: Don the appropriate PPE, including respiratory protection as outlined in Table 2.
-
Containment: For a solid spill, carefully sweep up the powder, avoiding the creation of dust, and place it in a labeled container for hazardous waste.[1] For a liquid spill, use an inert absorbent material to contain and absorb the spill.
-
Cleanup: Clean the spill area with soap and water.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
3.2. Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[1][13][14] Do not dispose of this compound down the drain or in regular trash.[13][14]
Visual Workflow
Caption: PPE selection workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. 3m.com [3m.com]
- 5. coopersafety.com [coopersafety.com]
- 6. ussolid.com [ussolid.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]
- 11. US6579996B2 - Process for removing free fatty acids from fats and oils of biological origin or their steam distillates - Google Patents [patents.google.com]
- 12. aafco.org [aafco.org]
- 13. szabo-scandic.com [szabo-scandic.com]
- 14. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
